molecular formula C4H6N2O2 B032822 5-Methylhydantoin CAS No. 616-03-5

5-Methylhydantoin

Cat. No.: B032822
CAS No.: 616-03-5
M. Wt: 114.10 g/mol
InChI Key: VMAQYKGITHDWKL-UHFFFAOYSA-N
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Description

5-Methylhydantoin is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and biochemical research. Structurally, it is a hydantoin derivative featuring a methyl group at the 5-position of the imidazolidine-2,4-dione ring. This compound serves as a critical precursor and synthetic intermediate in the preparation of more complex hydantoin-based compounds, which are explored for their diverse pharmacological properties. Its primary research value lies in its role as a key scaffold for studying anticonvulsant activity, as it is structurally related to phenytoin and other clinically relevant anticonvulsant agents. Researchers utilize this compound to investigate structure-activity relationships (SAR), modulation of sodium channels, and the inhibition of neuronal hyperexcitability. Beyond neuroscientific applications, it is also employed in studies of enzyme inhibition, protein glycation, and as a building block in organic synthesis for creating libraries of novel chemical entities. This product is provided with high purity to ensure consistent and reliable experimental results, supporting advancements in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylimidazolidine-2,4-dione
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InChI

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VMAQYKGITHDWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90880934
Record name 2,4-imidazolidinedione, 5-methyl-
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Molecular Weight

114.10 g/mol
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CAS No.

616-03-5
Record name 5-Methylhydantoin
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methylhydantoin: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. It is intended to serve as a detailed resource for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and pharmacology. This document includes tabulated physicochemical data, a general experimental protocol for its synthesis, and visualizations of its synthetic pathway and role in the development of bioactive compounds.

Chemical Structure and Identification

This compound is a heterocyclic organic compound belonging to the hydantoin (B18101) family. Structurally, it is an imidazolidine-2,4-dione with a methyl group substituted at the 5-position. This substitution introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-5-methylhydantoin and (S)-5-methylhydantoin. The racemic mixture is commonly used in general chemical applications.

The fundamental structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. This scaffold is a key feature in various biologically active molecules.

Table 1: Structural and Chemical Identifiers

IdentifierValue
IUPAC Name 5-methylimidazolidine-2,4-dione[1]
Synonyms 5-Methyl-2,4-imidazolidinedione[2][3], (S)-5-METHYLHYDANTOIN[4]
CAS Number 616-03-5[1][2][3][5]
Molecular Formula C₄H₆N₂O₂[1][2][3][4][5]
SMILES CC1NC(=O)NC1=O[2]
InChI 1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)[1][2]
InChIKey VMAQYKGITHDWKL-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound is a white crystalline solid that is stable under standard conditions.[5] Its solubility in water makes it a versatile reagent in various aqueous reaction media.[5] The key physicochemical properties are summarized below for easy reference.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 114.10 g/mol [1][2][4][5]
Melting Point 148-152 °C[2]
Appearance White to almost white crystalline powder[5]
Water Solubility Soluble[5]
LogP (Octanol/Water Partition Coefficient) -0.6[1][4]
Exact Mass 114.042927438 Da[1][4]
pKa Data not readily available in provided search results.

Synthesis Protocol: Bucherer-Bergs Reaction

The synthesis of 5-substituted hydantoins is commonly achieved via the Bucherer-Bergs reaction. This multicomponent reaction involves an aldehyde (or ketone), ammonium (B1175870) carbonate, and an alkali cyanide. For this compound, the starting aldehyde is acetaldehyde.

General Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with acetaldehyde, ammonium carbonate, and sodium cyanide in an aqueous ethanol (B145695) solution.

  • Heating and Stirring: The mixture is heated, typically to around 60°C, and stirred for several hours to ensure the reaction proceeds to completion.[6] The reaction involves the initial formation of an aminonitrile intermediate, which then cyclizes upon reaction with another equivalent of ammonium carbonate (or carbon dioxide).

  • Acidification: After the reaction period, the mixture is cooled to room temperature and then carefully acidified with a strong acid, such as concentrated HCl, to a pH of approximately 6-6.5.[6] This step facilitates the precipitation of the hydantoin product.

  • Isolation and Purification: The resulting solid precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[6]

The diagram below illustrates the general workflow for this synthesis.

G General Workflow for Bucherer-Bergs Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Acetaldehyde Acetaldehyde Reaction Heat & Stir (e.g., 60°C) Acetaldehyde->Reaction Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reaction Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Reaction Acidification Acidify (e.g., HCl to pH 6-6.5) Reaction->Acidification Isolation Filter & Recrystallize Acidification->Isolation Product This compound Isolation->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Experimental data is available in public databases.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, which can be used to confirm the molecular weight and fragmentation pattern.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and presence of the methyl group and the hydantoin ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, notably the C=O (carbonyl) and N-H stretches of the hydantoin ring.

Researchers can access raw and interpreted spectral data for this compound from resources like SpectraBase.[7]

Reactivity, Applications, and Biological Significance

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its hydantoin core. The N-H protons can be deprotonated, allowing for N-alkylation or N-acylation reactions to generate a wide array of derivatives.

Its primary significance lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The hydantoin scaffold is a common feature in drugs targeting the central nervous system; for instance, derivatives of the related 5,5-dimethylhydantoin (B190458) are precursors to anticonvulsant medications.[8] The versatility of this compound allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties in drug discovery programs.[5]

The diagram below illustrates the logical relationship of this compound as a scaffold in the development of more complex, bioactive molecules.

G Role of this compound in Drug Development cluster_derivatization Chemical Derivatization cluster_application Screening & Development Scaffold This compound (Core Scaffold) Derivatization Functionalization at N1, N3, or C5 positions Scaffold->Derivatization Synthesis Library Library of Hydantoin Derivatives Derivatization->Library Screening Biological Screening (e.g., enzyme assays) Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Hit Identification Bioactive Bioactive Molecule (e.g., CNS Agent) Lead_Opt->Bioactive SAR Studies

Caption: Logical workflow of this compound as a core scaffold.

References

Synthesis of 5-Methylhydantoin: An In-depth Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 5-methylhydantoin, a versatile heterocyclic compound with applications in pharmaceutical development and as a building block in organic synthesis.[1] This document details the two primary synthetic routes: the Bucherer-Bergs reaction and the Urech hydantoin (B18101) synthesis. It includes detailed experimental protocols, a comparative analysis of the methods, and visualizations of the reaction mechanism and experimental workflow to aid in practical laboratory implementation.

Introduction to this compound

This compound is a derivative of hydantoin, a five-membered heterocyclic ring containing a urea (B33335) moiety. The presence of a methyl group at the 5-position provides a key structural feature for further chemical modification. Its derivatives have been investigated for a range of biological activities, and the parent compound serves as a valuable intermediate in the synthesis of more complex molecules.[1]

Synthetic Methodologies

Two classical and reliable methods for the synthesis of this compound are the Bucherer-Bergs reaction, starting from acetaldehyde (B116499), and the Urech hydantoin synthesis, which utilizes the amino acid alanine (B10760859).

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that synthesizes hydantoins from a carbonyl compound (in this case, acetaldehyde), an alkali metal cyanide (such as sodium or potassium cyanide), and ammonium (B1175870) carbonate.[2][3] This method is widely applicable for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[4][5] The reaction can also be performed starting from the corresponding cyanohydrin.[2]

Reaction Scheme:

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an amino acid with an alkali metal cyanate (B1221674) (typically potassium cyanate) in the presence of a mineral acid.[6] For the synthesis of this compound, the starting amino acid is alanine. This method is particularly useful for preparing hydantoins from readily available amino acid precursors.[7]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and related compounds via the Bucherer-Bergs and Urech syntheses. Please note that specific yields for this compound are not widely reported in the literature; therefore, data for analogous compounds are provided for comparison.

ParameterBucherer-Bergs Reaction (Adapted from 5,5-dimethylhydantoin (B190458) synthesis)Urech Hydantoin Synthesis (General Procedure)
Starting Materials Acetaldehyde (or acetaldehyde cyanohydrin), Sodium Cyanide, Ammonium CarbonateAlanine, Potassium Cyanate, Hydrochloric Acid
Solvent Water, Ethanol/Water mixtureWater, Ethanol
Reaction Temperature 50-90°C[2]-5°C to Reflux
Reaction Time 3-4 hours[2]Several hours (multi-step)
Reported Yield 51-56% (for 5,5-dimethylhydantoin)[2]Good to excellent (general observation for various hydantoins)
Purification Method Recrystallization from hot water or ethanol/water[2]Recrystallization

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of this compound (Adapted from the synthesis of 5,5-dimethylhydantoin)

This protocol is adapted from a well-established procedure for a similar compound and should be optimized for the specific synthesis of this compound.[2]

Materials:

  • Acetaldehyde

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

  • Water

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate (1.3-1.5 molar equivalents) and an aqueous solution of sodium cyanide (1.0-1.1 molar equivalents).

  • Addition of Acetaldehyde: To this solution, slowly add acetaldehyde (1.0 molar equivalent) with stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 20°C.

  • Heating: After the addition is complete, heat the mixture to 60-70°C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a fume hood due to the potential evolution of hydrogen cyanide gas.

  • Isolation of Crude Product: The crude this compound will precipitate out of the solution upon cooling and acidification. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Dissolve the crude product in a minimal amount of boiling water or an ethanol/water mixture. Add a small amount of activated charcoal and heat the solution for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Protocol 2: Urech Synthesis of this compound

This is a general procedure that can be adapted for the synthesis of this compound from alanine.

Materials:

  • Alanine

  • Ethanol

  • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

  • Potassium Cyanate (KOCN)

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Esterification of Alanine: Suspend alanine (1.0 molar equivalent) in ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 molar equivalents) or bubble hydrogen chloride gas through the suspension until the alanine dissolves. Stir the reaction at room temperature overnight to form the alanine ethyl ester hydrochloride. Remove the solvent under reduced pressure.

  • Formation of the Ureido Intermediate: Dissolve the alanine ethyl ester hydrochloride in water and cool to -5°C. Slowly add a solution of potassium cyanate (1.1 molar equivalents) in water, keeping the temperature below 0°C. Stir the reaction for 2 hours at this temperature.

  • Cyclization: After the formation of the ureido intermediate, add concentrated hydrochloric acid and stir the mixture overnight at room temperature or gently reflux to induce cyclization.

  • Isolation and Purification: Cool the reaction mixture and collect the precipitated this compound by vacuum filtration. The crude product can be purified by recrystallization from water or an ethanol/water mixture as described in the Bucherer-Bergs protocol.

Visualizations

Bucherer-Bergs Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Bucherer-Bergs reaction, starting from a carbonyl compound.

Bucherer_Bergs_Mechanism Carbonyl Acetaldehyde Imine Iminium Ion Carbonyl->Imine + NH₃ - H₂O Ammonia NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO₂ CO2 CO₂ Cyclization Intramolecular Cyclization CarbamicAcid->Cyclization Hydantoin This compound Cyclization->Hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction for this compound synthesis.

Experimental Workflow for Bucherer-Bergs Synthesis

This diagram outlines the key steps in the laboratory synthesis and purification of this compound via the Bucherer-Bergs reaction.

Bucherer_Bergs_Workflow Start Start Reagents Combine (NH₄)₂CO₃ and NaCN in Water Start->Reagents AddAcetaldehyde Add Acetaldehyde (Cooling) Reagents->AddAcetaldehyde Heat Heat Reaction Mixture (60-70°C, 3-4h) AddAcetaldehyde->Heat Acidify Acidify with HCl to pH 6-7 Heat->Acidify FilterCrude Filter Crude Product Acidify->FilterCrude Recrystallize Recrystallize from Hot Water/Ethanol FilterCrude->Recrystallize FilterPure Filter Purified Crystals Recrystallize->FilterPure Dry Dry Product FilterPure->Dry End This compound Dry->End

Caption: Experimental workflow for the synthesis of this compound.

References

5-Methylhydantoin: A Comprehensive Technical Guide on its Biological Activity and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhydantoin is a heterocyclic organic compound with a diverse range of biological activities and significant implications in pharmacology and clinical diagnostics. This technical guide provides an in-depth review of its core biological functions, including its notable anticonvulsant properties and its role as a metabolic byproduct and potential disease biomarker. We will explore the underlying mechanisms of action, summarize key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

This compound, a derivative of hydantoin (B18101), has garnered scientific interest due to its structural relationship to pharmacologically active compounds and its presence in biological systems.[1][2] Its derivatives are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] This guide aims to consolidate the current understanding of this compound's biological relevance, focusing on its therapeutic potential and its utility as a biomarker.

Anticonvulsant Properties

The hydantoin scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with phenytoin (B1677684) (5,5-diphenylhydantoin) being a prominent example.[4][5] While less potent than its diphenylated analog, derivatives of this compound have been investigated for their ability to modulate neuronal excitability.

Mechanism of Action

The anticonvulsant activity of hydantoin derivatives is primarily attributed to their ability to block voltage-gated sodium channels in a use-dependent manner. This action stabilizes neuronal membranes and limits the propagation of seizure discharges.[4] A 5-phenyl or other aromatic substituent is often considered essential for significant activity against generalized tonic-clonic seizures.[4]

Quantitative Data on Anticonvulsant Activity

While specific ED50 values for this compound are not extensively documented in publicly available literature, data for structurally related hydantoin derivatives provide a benchmark for their potential efficacy. The following table summarizes the anticonvulsant activity of various hydantoin derivatives in the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[6][7]

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Protective Index (PI)Reference
Phenytoin MouseOral5.96>10[5]
SB2-Ph (Phenytoin Schiff Base) MouseOral8.297.8[5]
3-Methoxymethyl-5-ethyl-5-phenylhydantoin MouseIntraperitonealNot specifiedEffective vs. MES & PTZ[8]
1,3-bis(methoxymethyl)-5,5-diphenyl-hydantoin MouseIntraperitonealNot specifiedGood activity vs. MES[8]

Note: Data for this compound itself is limited. The compounds listed are structurally related and illustrate the anticonvulsant potential of the hydantoin scaffold.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs.[6][9]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Rodents (e.g., male albino mice, 20-25g).[9]

  • Electroshock apparatus with corneal electrodes.

  • Test compound (this compound derivative), vehicle control, and positive control (e.g., Phenytoin).

  • Saline solution (0.9%) and a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).[7]

Procedure:

  • Animal Preparation: Acclimatize animals and fast them overnight before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral). Dosing is typically performed at various time points before the stimulus to determine the time of peak effect.[9]

  • Anesthesia and Electrode Placement: At the time of peak effect, apply a drop of local anesthetic to the animal's corneas. Place the saline-soaked corneal electrodes on the corneas.[7]

  • Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[7]

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by tonic extension of the forelimbs and hindlimbs, followed by clonic activity.[7]

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection and is the primary endpoint of the test.[7][9]

  • Data Analysis: The number of animals protected in each group is recorded, and the dose that protects 50% of the animals (ED50) is calculated.

MES_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Acclimatization & Fasting Compound_Admin Administer Test Compound, Vehicle, or Positive Control Animal_Prep->Compound_Admin Wait for Time of Peak Effect Anesthesia Apply Corneal Anesthetic Compound_Admin->Anesthesia Stimulation Deliver Electrical Stimulus via Corneal Electrodes Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension? Observation->Endpoint Data_Analysis Calculate ED50 Endpoint->Data_Analysis Yes/No

Workflow for the Maximal Electroshock (MES) Test.

Metabolic Significance

This compound is not only a synthetic compound but also appears in biological systems as a metabolite.

Metabolic Pathways

In mammals, 1-methylhydantoin (B147300) can be metabolized via 5-hydroxy-1-methylhydantoin (B1677063).[10] N-methylhydantoin is also known to be a degradation product of creatinine (B1669602) by bacterial enzymes.[11]

The formation of 5-hydroxy-5-methylhydantoin (B43818) is a key metabolic step. This metabolite is an oxidized form of a thymine (B56734) lesion and has been shown to act as a molecular trap for certain DNA glycosylases, which are enzymes involved in DNA base excision repair.[12] This interaction can lead to the formation of a covalent DNA-protein complex, highlighting a potential mechanism of cytotoxicity.[12]

Metabolism_Pathway Creatinine Creatinine Methylhydantoin 1-Methylhydantoin Creatinine->Methylhydantoin Bacterial Creatinine Iminohydrolase HydroxyMethylhydantoin 5-Hydroxy-1-methylhydantoin Methylhydantoin->HydroxyMethylhydantoin Oxidation (Mammalian Metabolism) Further_Metabolites Further Metabolites (e.g., Methylparabanic acid) HydroxyMethylhydantoin->Further_Metabolites

Simplified metabolic pathway of 1-Methylhydantoin.
Significance as a Uremic Toxin

In the context of chronic kidney disease (CKD), the progressive loss of renal function leads to the accumulation of various metabolites known as uremic toxins.[13][14] 1-Methylhydantoin, produced by intestinal bacteria from creatinine, is considered a uremic toxin.[15] Elevated levels of such toxins contribute to the clinical condition of uremia.[13] Studies have shown that 1-methylhydantoin can induce a dose-dependent loss of cell viability and apoptosis in human renal proximal tubular cells in vitro, suggesting a role in the pathophysiology of kidney disease.[15]

Role as a Biomarker

The detection and quantification of this compound and its derivatives in biological fluids can serve as a biomarker for certain physiological or pathological states.

Analytical Detection Methods

The analysis of small molecules like this compound in complex biological matrices (e.g., plasma, urine) requires sensitive and specific analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice.[16][17][18]

Experimental Protocol: LC-MS/MS for Metabolite Quantification

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma).

Materials:

  • Biological sample (plasma).

  • LC-MS/MS system (e.g., HPLC coupled to a triple quadrupole or Orbitrap mass spectrometer).[19]

  • Analytical column (e.g., Reverse phase C18).[19]

  • Internal standard (e.g., a stable isotope-labeled version of this compound).

  • Solvents for mobile phase (e.g., acetonitrile (B52724), water with formic acid).[19]

  • Protein precipitation agent (e.g., cold acetonitrile).[19]

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add a known amount of the internal standard.

    • Precipitate proteins by adding cold acetonitrile (e.g., 2:1, v/v).[19]

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm at 4°C) to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new vial for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto the LC system.

    • Separate the analyte from other matrix components using a gradient elution program with the mobile phases.[19] A typical gradient might start with a low percentage of organic solvent and increase over time to elute more hydrophobic compounds.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • For quantitative analysis, operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode (on a triple quadrupole) or a similar targeted mode.[16] This involves selecting the precursor ion (the molecular weight of this compound) and a specific fragment ion generated by collision-induced dissociation. This provides high specificity and sensitivity.

  • Data Analysis:

    • Create a calibration curve using standards of known concentrations.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_analysis Data Processing Sample_Collection Collect Plasma Sample Add_IS Add Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifuge & Collect Supernatant Protein_Precipitation->Centrifugation LC_Separation HPLC Separation (C18 Column) Centrifugation->LC_Separation Inject Supernatant MS_Detection Mass Spectrometry Detection (SRM/MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Result Final Concentration Quantification->Final_Result

References

5-Methylhydantoin: A Comprehensive Technical Guide on its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the natural occurrence and sources of 5-Methylhydantoin. While direct evidence of widespread natural occurrence in food and environmental matrices remains limited, this document presents significant findings on its presence in biological systems as a metabolite. The guide delves into the metabolic pathways leading to the formation of closely related hydantoin (B18101) derivatives, offers quantitative data from human studies, and outlines the synthetic routes for obtaining this compound. Furthermore, it includes detailed experimental protocols for the analysis of related compounds, which can be adapted for this compound, and visual diagrams to illustrate key relationships and processes.

Natural Occurrence

Direct quantitative data on the natural occurrence of this compound in food and environmental samples is not extensively documented in current scientific literature. However, compelling evidence points to its presence and formation within biological systems, particularly as a downstream product of creatinine (B1669602) metabolism.

Occurrence in Biological Fluids

Research has identified 5-hydroxy-1-methylhydantoin (B1677063), a close derivative of this compound, as a naturally occurring metabolite in mammals. This compound is formed through the oxidative degradation of creatinine.[1][2][3] Studies have quantified its levels in human serum, indicating a clear biological source.

A study involving diabetic and non-diabetic patients with and without chronic kidney disease revealed the following serum concentrations of 5-hydroxy-1-methylhydantoin[2]:

Patient GroupMean Serum Concentration of 5-hydroxy-1-methylhydantoin (µg/dL)Standard Deviation (µg/dL)
Non-diabetic normal controls9.05.6
Diabetic patients without Stage 3-5 CKD31.52.4
Diabetic patients with Stage 3-5 CKD88.117.2

CKD: Chronic Kidney Disease

These findings establish a clear precedent for the natural occurrence of a hydroxylated form of this compound in human biological fluids. The levels of this metabolite are notably elevated in pathological conditions such as diabetes and chronic kidney disease, suggesting a potential role as a biomarker for oxidative stress.[2]

Sources of this compound

The sources of this compound can be categorized into natural formation pathways within biological systems and chemical synthesis methodologies.

Natural Formation: The Creatinine Connection

The primary natural source of a closely related derivative, 5-hydroxy-1-methylhydantoin, is the in vivo oxidation of creatinine.[1][3] This metabolic process represents a dual oxidative pathway. The formation of 1-methylhydantoin (B147300) has also been noted as a degradation product of creatinine by bacterial enzymes.[4]

The following diagram illustrates the metabolic relationship between creatinine and 5-hydroxy-1-methylhydantoin.

Creatinine Creatinine 5-hydroxy-1-methylhydantoin 5-hydroxy-1-methylhydantoin Creatinine->5-hydroxy-1-methylhydantoin Dual Oxidative Pathway Oxidative_Stress Oxidative Stress (e.g., Hydroxyl Radicals) Oxidative_Stress->Creatinine Acts upon Biological Fluids Present in Biological Fluids (Serum, Urine) 5-hydroxy-1-methylhydantoin->Biological Fluids

Caption: Metabolic pathway of creatinine to 5-hydroxy-1-methylhydantoin.

Synthetic Sources

This compound and its derivatives are also readily available through various chemical synthesis routes. These methods are crucial for producing standards for analytical studies and for synthesizing derivatives for drug development and other applications.

A common and established method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. A modification of this reaction has been successfully used for the preparation of 5-methyl-5-benzylhydantoin.[2] Another approach involves the reaction of an appropriate cyanohydrin with ammonium (B1175870) carbonate.[1] The synthesis of 5-hydroxy-5-methylhydantoin (B43818) can be achieved by the condensation of pyruvic acid with urea.

The following diagram outlines a generalized synthetic workflow.

cluster_bucherer_bergs Bucherer-Bergs Reaction cluster_cyanohydrin Cyanohydrin Route Ketone Ketone/ Aldehyde Hydantoin_Derivative 5-substituted Hydantoin Ketone->Hydantoin_Derivative Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Hydantoin_Derivative Alkali_Cyanide Alkali Cyanide Alkali_Cyanide->Hydantoin_Derivative Cyanohydrin Cyanohydrin Hydantoin_Derivative2 5,5-disubstituted Hydantoin Cyanohydrin->Hydantoin_Derivative2 Ammonium_Carbonate2 Ammonium Carbonate Ammonium_Carbonate2->Hydantoin_Derivative2

Caption: Generalized synthetic routes to 5-substituted hydantoins.

Experimental Protocols

While specific, detailed protocols for the quantification of this compound in various matrices are not abundant in the literature, methods for closely related hydantoin derivatives can be adapted. The following sections provide an overview of relevant analytical techniques and a detailed protocol for a related compound that can serve as a starting point.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydantoins, derivatization is often necessary to increase their volatility and thermal stability.[5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of a wide range of compounds in complex matrices like biological fluids.[8][9][10][11] This technique is well-suited for the analysis of polar compounds like this compound and its derivatives, often with minimal sample preparation.

Detailed Protocol: Quantification of a Hydantoin Derivative in Human Urine by LC-MS/MS

The following protocol is adapted from a method for the analysis of urinary metabolites and can be used as a foundation for developing a specific method for this compound.[8][9]

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 5-(trideuteriomethyl)hydantoin)

  • HPLC-grade water, acetonitrile, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human urine samples

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column suitable for polar compounds (e.g., HILIC or a polar-embedded C18 column).

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add the internal standard solution.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile/water with a small percentage of formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate this compound from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its internal standard. The exact m/z values will need to be determined by infusing the analytical standards.

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

The following diagram illustrates the experimental workflow for this protocol.

Urine_Sample Urine Sample Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Workflow for the quantification of this compound in urine.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving this compound. However, the role of its precursor, creatinine, and its hydroxylated metabolite, 5-hydroxy-1-methylhydantoin, as antioxidants suggests a potential involvement in pathways related to oxidative stress.[3][12][13][14][15][16]

The formation of 5-hydroxy-1-methylhydantoin from creatinine is a result of scavenging hydroxyl radicals, which are highly reactive oxygen species. This implicates the compound in the cellular defense mechanisms against oxidative damage. Elevated levels of this metabolite in diseases characterized by high oxidative stress, such as diabetes, further support this hypothesis.[2] Future research is warranted to explore if this compound or its derivatives directly interact with specific signaling molecules or pathways involved in the cellular response to oxidative stress.

Conclusion

While the direct natural occurrence of this compound in food and the environment is not well-established, its presence in biological systems as a metabolite of creatinine is supported by scientific evidence, particularly for its hydroxylated derivative, 5-hydroxy-1-methylhydantoin. The quantification of this metabolite in human serum provides a basis for its potential use as a biomarker. The synthetic routes to this compound are well-defined, enabling further research into its biological activities and the development of analytical standards. The provided experimental framework for LC-MS/MS analysis of related compounds offers a robust starting point for researchers aiming to quantify this compound in various matrices. Further investigation is needed to elucidate any direct role of this compound in cellular signaling pathways.

References

5-Methylhydantoin Derivatives: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-methylhydantoin derivatives, a class of compounds with significant therapeutic potential. Hydantoin (B18101), a five-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities.[1] This guide will delve into the synthesis, potential applications, and underlying mechanisms of action of this compound derivatives, with a focus on their anticonvulsant and antitumor properties.

Potential Applications of this compound Derivatives

This compound and its derivatives have been extensively investigated for a variety of therapeutic applications, primarily centered on their activity as anticonvulsants and anticancer agents. The versatility of the hydantoin scaffold allows for substitutions at multiple positions, enabling the fine-tuning of their biological activity.[1]

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, have long been a cornerstone in the treatment of epilepsy.[2] Research has shown that derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin exhibit significant anticonvulsant activity.[3] The mechanism of action for many anticonvulsant hydantoins is believed to involve the modulation of voltage-gated sodium channels in the brain, which helps to stabilize neuronal membranes and prevent the spread of seizure activity.[2] Some derivatives, such as 3-methoxymethyl-5-ethyl-5-phenylhydantoin, have shown efficacy against both maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizures, suggesting a broad spectrum of anticonvulsant activity.[3]

Antitumor Activity

Recent studies have highlighted the potential of 5,5-diphenylhydantoin derivatives as potent antitumor agents.[4] Certain Schiff's base derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116, HePG-2, and MCF-7.[4] The anticancer activity of these compounds is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways.[4] For instance, some derivatives have shown potent inhibitory activity against EGFR and HER2, with IC50 values comparable to reference drugs like erlotinib (B232) and lapatinib.[4]

Other Potential Applications

Beyond their anticonvulsant and antitumor activities, hydantoin and its thio-analogs, thiohydantoins, have been explored for a range of other biological activities, including:

  • Antiviral [5]

  • Antimicrobial [5]

  • Anti-inflammatory

  • Antidiabetic [6]

  • NMDA Receptor Antagonism: The over-activation of N-methyl-D-aspartate (NMDA) receptors is implicated in various neurological disorders.[7] Uncompetitive NMDA receptor antagonists can block excessive receptor activation while preserving normal physiological function.[8][9] While direct evidence for this compound derivatives as potent NMDA receptor antagonists is still emerging, the structural similarities to known antagonists suggest this as a promising area for future research.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anticonvulsant and antitumor activities of various this compound and related hydantoin derivatives.

Table 1: Anticonvulsant Activity of Hydantoin Derivatives

CompoundTest ModelAnimal ModelRoute of AdministrationED50Reference
Phenylmethylenehydantoin 14MESNot SpecifiedNot Specified28 ± 2 mg/kg[4]
Phenylmethylenehydantoin 12MESNot SpecifiedNot Specified39 ± 4 mg/kg[4]
PhenytoinMESNot SpecifiedNot Specified30 ± 2 mg/kg[4]
1,3-bis(methoxymethyl)-5,5-diphenylhydantoinMESNot SpecifiedNot SpecifiedGood Activity[3]
3-acetoxymethyl-5-ethyl-5-phenylhydantoinMESNot SpecifiedNot SpecifiedGood Activity[3]
3-methoxymethyl-5-ethyl-5-phenylhydantoinMES & scPTZNot SpecifiedNot SpecifiedEffective[3]

Table 2: Antitumor Activity of 5,5-Diphenylhydantoin Derivatives

DerivativeCell LineIC50 (µM)Reference
Schiff's Base 24HCT-11612.83 ± 0.9[4]
HePG-29.07 ± 0.8[4]
MCF-74.92 ± 0.3[4]
Schiff's Base 10 (average)Various13.2[4]
Schiff's Base 13 (average)Various14.5[4]
Schiff's Base 21 (average)Various13.1[4]
Derivative IVarious10[6]
Derivative IV (average)Colorectal & Breast10[6]
Compound 13 (average)HeLa, A549, MDA-MB-231109[6]
Compound 16 (average)HeLa, A549, MDA-MB-23159[6]
Compound 17 (average)HeLa, A549, MDA-MB-23181[6]
Compound 18 (average)HeLa, A549, MDA-MB-231113[6]

Table 3: EGFR and HER2 Inhibitory Activity of 5,5-Diphenylhydantoin Derivatives

DerivativeTargetIC50 (µM)Reference
Schiff's Base 24EGFR0.07[4]
HER20.04[4]
Compound 13EGFR0.10[6]
Compound 16EGFR6.17[6]
VEGFR20.09[6]
Compound 18EGFR0.37[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction .[10] This multicomponent reaction involves heating a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution.[10]

Detailed Protocol for Bucherer-Bergs Synthesis of 5-Methyl-5-Benzylhydantoin: [5]

  • Dissolve phenylacetone (B166967) (0.1 mol) in a 1:1 mixture of ethanol and water (120 mL total).

  • Add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) to the solution.

  • Heat the mixture to 60°C and stir for 24 hours.

  • After 24 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 under a fume hood.

  • Cool the solution to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

G cluster_reactants Reactants cluster_product Product ketone Ketone/Aldehyde aminonitrile α-Aminonitrile ketone->aminonitrile + NH3, + HCN cyanide KCN / NaCN cyanide->aminonitrile ammonium_carbonate (NH4)2CO3 ammonium_carbonate->aminonitrile hydantoin 5-Substituted Hydantoin aminonitrile->hydantoin + CO2, H2O (Cyclization) G cluster_workflow Anticonvulsant Testing Workflow start Animal Acclimatization drug_admin Drug Administration (Test Compound, Vehicle, Positive Control) start->drug_admin mes_test MES Test (Electrical Stimulation) drug_admin->mes_test scptz_test scPTZ Test (PTZ Injection) drug_admin->scptz_test observation Observation of Seizure Activity mes_test->observation scptz_test->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis G ligand Growth Factor (e.g., EGF) egfr_her2 EGFR/HER2 Receptor ligand->egfr_her2 Binds pi3k PI3K egfr_her2->pi3k Activates mapk MAPK egfr_her2->mapk Activates hydantoin This compound Derivative hydantoin->egfr_her2 Inhibits akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation mapk->proliferation G glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca2+ Influx nmda_receptor->ca_influx Opens Channel hydantoin This compound Derivative (Potential) hydantoin->nmda_receptor Blocks (Potential) excitotoxicity Excitotoxicity & Seizures ca_influx->excitotoxicity

References

Spectroscopic Profile of 5-Methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 5-Methylhydantoin (5-methylimidazolidine-2,4-dione), a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectral characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data

Due to the limited availability of a directly published ¹H NMR spectrum for this compound, the following table presents expected chemical shifts based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The proposed structure and proton assignments are shown below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-5~4.1Quartet (q)1H
-CH₃~1.4Doublet (d)3H
N-H (amide)7.5 - 9.0Broad Singlet (br s)2H

¹³C NMR (Carbon NMR) Data

Similar to the proton NMR data, the ¹³C NMR chemical shifts for this compound are predicted based on known values for related hydantoin (B18101) structures and carbon chemical shift correlations.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (C-2)~158
C=O (C-4)~173
C-5~55
-CH₃~18

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and carbonyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
N-HStretching3200 - 3400Strong, Broad
C-HStretching2850 - 3000Medium
C=O (Amide I)Stretching1700 - 1780Strong
N-HBending (Amide II)1550 - 1650Medium
C-NStretching1200 - 1400Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound (5-methyl-2,4-imidazolidinedione) has been reported by the NIST Mass Spectrometry Data Center.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
114~35[M]⁺ (Molecular Ion)
86~60[M - CO]⁺
43100[CH₃-C=O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

4.1. NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. Data processing involves Fourier transformation of the free induction decay (FID), phasing, baseline correction, and referencing the chemical shifts to the internal standard.

4.2. FT-IR Spectroscopy

For a solid sample like this compound, a common method is the Potassium Bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

4.3. Mass Spectrometry

For Electron Ionization (EI) Mass Spectrometry, a small amount of the solid this compound sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet Direct_Insertion Direct Insertion Probe Sample->Direct_Insertion NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Direct_Insertion->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

5-Methylhydantoin: A Technical Guide to Its CAS Number and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and a detailed safety profile of 5-Methylhydantoin. The content herein is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and application of this compound.

Chemical Identification

CAS Number: 616-03-5[1]

This compound is a derivative of hydantoin, a heterocyclic organic compound. It is a white to almost white crystalline powder.[1]

Hazard Identification and Classification

This compound is classified as an irritant. Below is a summary of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification of this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

GHS Pictogram:

GHS_Pictogram pictogram !

GHS Exclamation Mark Pictogram for Irritants.

Safety and Handling

Adherence to proper safety protocols is crucial when handling this compound to minimize exposure and mitigate risks.

Table 2: Precautionary Statements for this compound

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER/doctor if you feel unwell.
P321Specific treatment (see supplemental first aid instruction on this label).
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.[2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator for dusts.

Storage

Store this compound in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols for Safety Assessment

The following sections outline the methodologies for key experiments to assess the irritation potential of a substance like this compound, based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animal: The albino rabbit is the recommended species.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

  • Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: The skin reactions are scored according to a standardized grading scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Test Animal: The albino rabbit is the preferred species.

  • Procedure: A single dose (0.1 mL of a liquid or 0.1 g of a solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The reversibility of any lesions is observed for up to 21 days.

  • Scoring: Ocular lesions are scored using a standardized system.

Acute Inhalation Toxicity (OECD Guideline 436)

This test assesses the potential for a substance to cause harm upon inhalation.

Methodology:

  • Test Animal: The rat is the preferred species.

  • Exposure: The animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.

  • Concentrations: A stepwise procedure is used, starting with a concentration expected to cause some signs of toxicity. Depending on the outcome (mortality or morbidity), the concentration for the next group of animals is adjusted up or down.

  • Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

Workflow and Hazard Visualization

The following diagrams illustrate a logical workflow for handling chemical substances and a visualization of the associated GHS hazards for this compound.

Chemical_Handling_Workflow cluster_0 Acquisition & Storage cluster_1 Handling & Use cluster_2 Spill & Emergency cluster_3 Disposal a1 Receive Chemical a2 Verify SDS & Label a1->a2 a3 Store in Designated Area (Cool, Dry, Ventilated) a2->a3 b1 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) a3->b1 b2 Use in Ventilated Area (Fume Hood) b1->b2 b3 Weigh/Dispense Carefully b2->b3 d1 Collect Waste in Labeled Container b3->d1 c1 Evacuate Area c2 Consult SDS for Spill Cleanup c1->c2 c3 Use Spill Kit c2->c3 d2 Follow Institutional Waste Disposal Procedures d1->d2

Workflow for Safe Handling of this compound.

GHS_Hazard_Diagram cluster_hazards GHS Hazards substance This compound h315 H315: Causes skin irritation substance->h315 h319 H319: Causes serious eye irritation substance->h319 h335 H335: May cause respiratory irritation substance->h335

GHS Hazard Statements for this compound.

References

5-Methylhydantoin: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhydantoin, a derivative of the heterocyclic compound hydantoin (B18101), has emerged as a crucial building block in organic synthesis. Its versatile structure allows for the efficient construction of a wide array of valuable molecules, ranging from fundamental biomolecules like amino acids to complex pharmacologically active agents. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application as a precursor for amino acids and bioactive heterocyclic compounds. Detailed experimental protocols, quantitative data, and key synthetic pathways are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Synthesis of this compound: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of this compound and other 5-substituted hydantoins is the Bucherer-Bergs reaction.[1][2][3][4] This multicomponent reaction involves the treatment of an aldehyde or ketone with an alkali metal cyanide and ammonium (B1175870) carbonate. For the synthesis of this compound, acetaldehyde (B116499) serves as the carbonyl starting material.

The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the hydantoin ring.[3] The general workflow for the Bucherer-Bergs synthesis of this compound is depicted below.

Bucherer_Bergs Acetaldehyde Acetaldehyde Aminonitrile α-Aminopropionitrile (Intermediate) Acetaldehyde->Aminonitrile Bucherer-Bergs Reaction Reagents KCN, (NH4)2CO3 Reagents->Aminonitrile Methylhydantoin This compound Aminonitrile->Methylhydantoin Cyclization

Figure 1: Bucherer-Bergs synthesis of this compound.

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin (B190458) (A closely related example)

While a specific protocol for this compound from acetaldehyde is less commonly detailed, the synthesis of 5,5-dimethylhydantoin from acetone (B3395972) cyanohydrin provides a representative experimental procedure for the Bucherer-Bergs reaction.[5]

Materials:

  • Acetone cyanohydrin (1 mole, 85 g)

  • Ammonium carbonate (1.31 moles, 150 g)

Procedure:

  • In a 600-mL beaker, mix acetone cyanohydrin and freshly powdered ammonium carbonate.

  • Warm the mixture on a steam bath in a well-ventilated hood, stirring with a thermometer.

  • A gentle reaction begins around 50°C and is maintained at 68-80°C for approximately 3 hours. The mixture will be partially solid or very viscous.

  • To complete the reaction and decompose excess ammonium carbonate, raise the temperature to 90°C and maintain it until the liquid mixture becomes quiescent (approximately 30 minutes).

  • The resulting product is a colorless or pale yellow solid upon cooling.

  • Dissolve the crude product in 100 mL of hot water, treat with activated carbon (Norit), and filter the hot solution.

  • Evaporate the filtrate until crystals begin to appear at the surface, then cool in an ice bath.

  • Collect the white crystals by suction filtration, press the filter cake dry, and wash with two small portions of ether.

  • A second crop of crystals can be obtained by concentrating the mother liquor.

Expected Yield: 65-72 g (51-56%) of 5,5-dimethylhydantoin.[5]

This compound as a Precursor to Amino Acids

One of the most significant applications of this compound is its role as a precursor in the synthesis of α-amino acids. The hydantoin ring can be readily hydrolyzed under acidic or basic conditions to yield the corresponding amino acid.

Synthesis of D,L-Alanine

This compound is the direct precursor to D,L-alanine. The hydrolysis of the hydantoin ring opens it up to form an N-carbamoyl amino acid intermediate, which is then further hydrolyzed to the free amino acid.[6][7]

Alanine_Synthesis Methylhydantoin This compound N_Carbamoyl_Alanine N-Carbamoyl-Alanine (Intermediate) Methylhydantoin->N_Carbamoyl_Alanine Ring Opening (Hydrolysis) Alanine D,L-Alanine N_Carbamoyl_Alanine->Alanine Hydrolysis

Figure 2: Synthesis of D,L-Alanine from this compound.

Experimental Protocol: Hydrolysis of this compound to D,L-Alanine

The hydrolysis is typically carried out using a strong base such as barium hydroxide (B78521) or sodium hydroxide.[7]

Materials:

  • This compound

  • Barium hydroxide octahydrate or Sodium hydroxide solution

  • Sulfuric acid (for neutralization if using barium hydroxide) or Hydrochloric acid (for neutralization if using sodium hydroxide)

General Procedure (Alkaline Hydrolysis):

  • A solution of this compound is heated with an aqueous solution of a strong base (e.g., 2 molar equivalents of NaOH).[7]

  • The reaction mixture is typically heated at elevated temperatures (e.g., 100-150°C) in a sealed vessel or under reflux for several hours to ensure complete hydrolysis.[7]

  • After cooling, the reaction mixture is neutralized with an appropriate acid. If barium hydroxide is used, sulfuric acid is added to precipitate barium sulfate, which is then removed by filtration.

  • The resulting solution containing the amino acid is then concentrated and the amino acid is crystallized, often by adjusting the pH to its isoelectric point.

PrecursorAmino AcidHydrolysis ConditionsYield (%)Reference
This compoundD,L-AlanineBa(OH)₂ or NaOH, heatHigh[7]
5-IsopropylhydantoinD,L-ValineEnzymatic or chemical hydrolysis88 (enzymatic)[8][9]
5-BenzylhydantoinD,L-PhenylalanineAcid or base hydrolysis-[10]

Table 1: Synthesis of Amino Acids from 5-Substituted Hydantoins.

Enzymatic Hydrolysis for Enantiomerically Pure Amino Acids

For the production of enantiomerically pure amino acids, which is crucial for the pharmaceutical industry, enzymatic hydrolysis of 5-substituted hydantoins is a widely used method. This "hydantoinase process" employs a combination of a hydantoinase and a carbamoylase to stereoselectively hydrolyze the D,L-hydantoin mixture.[8]

Enzymatic_Hydrolysis DL_Hydantoin D,L-5-Substituted Hydantoin D_Hydantoin D-Hydantoin DL_Hydantoin->D_Hydantoin Racemase L_Hydantoin L-Hydantoin DL_Hydantoin->L_Hydantoin Racemase D_Hydantoin->DL_Hydantoin D_N_Carbamoyl D-N-Carbamoyl Amino Acid D_Hydantoin->D_N_Carbamoyl D-Hydantoinase L_Hydantoin->DL_Hydantoin D_Amino_Acid D-Amino Acid D_N_Carbamoyl->D_Amino_Acid D-Carbamoylase

Figure 3: Enzymatic synthesis of D-amino acids via the hydantoinase process.

Conversion to Thiohydantoins

This compound can be converted to its sulfur analogs, thiohydantoins. 2-Thiohydantoins are particularly important as they are intermediates in the Edman degradation for peptide sequencing and also exhibit a range of biological activities.[7][11] The conversion can be achieved by reacting the corresponding amino acid with a thiourea (B124793) derivative or by direct thionation of the hydantoin. A common laboratory synthesis involves heating an α-amino acid with thiourea.[7][12]

Experimental Protocol: Synthesis of 5-Methyl-2-thiohydantoin from Alanine

Materials:

  • D,L-Alanine

  • Thiourea

Procedure:

  • A mixture of the α-amino acid and thiourea (typically in a 1:3 molar ratio) is heated in a flask.[7]

  • The mixture is heated to a temperature where it melts and fumes (around 180-190°C).[12]

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled, and the product is typically purified by recrystallization.

Amino AcidThiohydantoinReaction ConditionsYield (%)Reference
Alanine5-Methyl-2-thiohydantoinThiourea, heatGood[7]
Phenylalanine5-Benzyl-2-thiohydantoinThiourea, heatGood[7]

Table 2: Synthesis of 2-Thiohydantoins from Amino Acids.

Applications in Drug Development

Hydantoin derivatives, many of which can be synthesized from this compound or its analogs, constitute an important class of pharmacologically active compounds.

Anticonvulsant Activity

The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs. The most famous example is Phenytoin (5,5-diphenylhydantoin), which has been a mainstay in the treatment of epilepsy for decades.[13][14][15][16][17][18] Structure-activity relationship (SAR) studies have shown that substitution at the 5-position of the hydantoin ring is crucial for anticonvulsant activity. While this compound itself is not a potent anticonvulsant, its derivatives with larger lipophilic groups at the 5-position often exhibit significant activity.

CompoundR1R2Anticonvulsant ActivityReference
PhenytoinPhenylPhenylActive[13]
MephenytoinPhenylEthylActive[19]
EthotoinPhenylHActive[19]

Table 3: Anticonvulsant Activity of Selected 5,5-Disubstituted Hydantoins.

Antiviral Activity

Derivatives of hydantoin and thiohydantoin have also been investigated for their antiviral properties.[1][6][20][21] Various modifications of the hydantoin core, including the introduction of different substituents at the N1, N3, and C5 positions, have led to compounds with activity against a range of viruses, including HIV and Herpes Simplex Virus.[21] For instance, certain 5-arylmethylene-2-thiohydantoins have been synthesized and evaluated as potential antiviral agents.[13]

Compound ClassViral TargetActivityReference
5-Arylmethylene-2-thiohydantoinsHIV-1Varies with substitution[13]
3,5-Disubstituted hydantoinsVaccinia virus, Coxsackie virusModerate[1]
Thiohydantoin-containing tetrahydro-β-carbolinesInfluenza virusActive[6]

Table 4: Antiviral Activity of Selected Hydantoin and Thiohydantoin Derivatives.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its importance is underscored by its central role in the synthesis of amino acids, both racemically and enantiomerically pure, through straightforward chemical and enzymatic transformations. Furthermore, the hydantoin scaffold, of which this compound is a fundamental example, is a privileged structure in medicinal chemistry, giving rise to a wide range of bioactive compounds, most notably anticonvulsants and antiviral agents. The synthetic pathways and experimental protocols detailed in this guide highlight the broad utility of this compound and provide a solid foundation for its application in research and development.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 5-Methylhydantoin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhydantoin and its derivatives are a class of compounds with significant interest in pharmaceutical and biological research. They serve as intermediates in the synthesis of various bioactive molecules and are studied for their potential therapeutic activities. Accurate and reliable analytical methods are crucial for the quantification and characterization of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose.

This document provides detailed application notes and experimental protocols for the HPLC analysis of this compound and its derivatives. It is intended to guide researchers in developing and validating their own analytical methods for routine analysis, quality control, and research applications.

I. HPLC Method for the Analysis of this compound

This section outlines a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound. This method can be adapted and optimized for specific derivatives and matrices.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient Start with 5% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Rationale for Method Selection

A C18 column is a versatile stationary phase suitable for the retention of moderately polar compounds like this compound. The use of a formic acid modifier in the mobile phase helps to ensure good peak shape by controlling the ionization of the analyte. A gradient elution with acetonitrile allows for the effective separation of this compound from potential impurities and other components in the sample matrix. UV detection at 210 nm is chosen as many hydantoin (B18101) derivatives exhibit absorbance in the low UV region.

II. Experimental Protocols

A. Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

B. Sample Preparation

The appropriate sample preparation protocol will depend on the matrix.

  • For Bulk Drug/Pure Substance:

    • Accurately weigh an appropriate amount of the sample.

    • Dissolve the sample in the initial mobile phase composition to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma, Urine) - Protein Precipitation:

    • To 100 µL of the biological sample, add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

III. Method Validation Parameters (Illustrative Data)

The following table summarizes typical validation parameters for an HPLC method for this compound, based on established guidelines.[1][2][3]

ParameterTypical SpecificationExample Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio of 3:10.3
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio of 10:11.0
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Retention Time (min) Consistent~ 8.5 min (example)

IV. Analysis of Hydantoin Derivatives

The described HPLC method can be adapted for the analysis of various this compound derivatives. Key considerations for method development include:

  • Polarity of the Derivative: For more polar derivatives, a less hydrophobic stationary phase (e.g., C8) or a mobile phase with a lower organic content may be required. For less polar derivatives, a stronger organic mobile phase or a longer gradient may be necessary.

  • UV Absorbance: The detection wavelength should be optimized to the wavelength of maximum absorbance (λmax) of the specific derivative to ensure maximum sensitivity.

  • Chiral Separations: For chiral derivatives, a chiral stationary phase (CSP) column will be required to separate the enantiomers. The mobile phase composition will be highly dependent on the type of chiral column used.

V. Visualizations

Experimental Workflow for HPLC Analysis

G Figure 1: General workflow for the HPLC analysis of this compound. cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing cluster_3 Result Reporting Sample Sample (Bulk Drug or Biological Matrix) Dissolution Dissolution / Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Enzymatic Degradation Pathway of Hydantoins

The enzymatic degradation of hydantoins is a key metabolic pathway, particularly in microorganisms, and is utilized in the industrial production of optically pure amino acids.[4][5][6] This pathway typically involves two key enzymes: hydantoinase and N-carbamoylase.

G Figure 2: Enzymatic degradation pathway of 5-substituted hydantoins. cluster_0 Hydantoin Ring Hydrolysis cluster_1 Carbamoyl Group Cleavage Hydantoin 5-Substituted Hydantoin Carbamoyl N-Carbamoyl-α-amino Acid Hydantoin->Carbamoyl Hydantoinase (Dihydropyrimidinase) AminoAcid α-Amino Acid Carbamoyl->AminoAcid N-Carbamoylase Byproducts CO2 + NH3

Caption: Enzymatic degradation pathway of 5-substituted hydantoins.

Conclusion

The HPLC methods and protocols outlined in this document provide a robust starting point for the analysis of this compound and its derivatives. Method optimization and validation are critical steps to ensure the reliability and accuracy of the results for specific applications. The provided visualizations offer a clear overview of the analytical workflow and a key biological pathway involving hydantoin compounds. For further method development, especially for complex matrices or trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) is recommended for enhanced sensitivity and selectivity.

References

Application Note and Protocol for the Quantification of 5-Methylhydantoin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylhydantoin is a heterocyclic organic compound that can be found in various biological and environmental samples. As a metabolite, its presence and concentration can be indicative of specific metabolic pathways or the exposure to certain xenobiotics. Accurate and sensitive quantification of this compound is crucial for research in areas such as metabolomics, clinical chemistry, and toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to its polar nature, this compound requires a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis.

This application note provides a detailed protocol for the extraction and quantification of this compound from biological matrices using GC-MS. The described method involves a two-step derivatization process of methoximation followed by silylation, which effectively converts the polar analyte into a more volatile derivative suitable for gas chromatography.

Experimental Protocols

Sample Preparation (from Biological Fluids, e.g., Urine or Plasma)
  • Thawing and Centrifugation: Thaw frozen biological samples (e.g., 500 µL of urine or plasma) on ice to prevent degradation of analytes. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Protein Precipitation (for Plasma/Serum): To 100 µL of plasma or serum, add 400 µL of ice-cold methanol. Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen gas at a temperature not exceeding 40°C. The dried extract is now ready for derivatization.

Derivatization

A two-step derivatization procedure is employed to first protect the keto group from enolization and then to silylate the active hydrogens.

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried sample extract.

    • Vortex thoroughly to ensure the residue is fully dissolved.

    • Incubate the mixture at 60°C for 90 minutes with gentle shaking.

    • Cool the sample to room temperature.

  • Silylation:

    • Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst to the methoximated sample.

    • Vortex the mixture thoroughly.

    • Incubate at 37°C for 30 minutes with gentle shaking to complete the silylation reaction.

    • Cool the sample to room temperature before GC-MS analysis.

    • Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

GC-MS Analysis

The following instrumental parameters are a starting point and may require optimization for your specific instrument and column.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
Injection PortSplit/Splitless
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program- Initial Temperature: 70°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeScan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Table 2: Suggested SIM Parameters for Derivatized this compound

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Di-TMS-5-MethylhydantoinTo be determinedTo be determinedTo be determined

Note: The specific ions for SIM mode must be determined by running a full scan of a derivatized this compound standard to identify the molecular ion and characteristic fragment ions.

Data Presentation

Quantitative data should be generated by creating a calibration curve using a series of known concentrations of this compound standards that have undergone the same sample preparation and derivatization process.

Table 3: Typical Quantitative Performance (to be determined during method validation)

ParameterExpected Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

These values are illustrative and must be experimentally determined during method validation for this compound.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS protocol for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (for Plasma/Serum) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Methoximation Methoximation (MeOx in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition (Scan & SIM) GCMS->Data Quantification Quantification Data->Quantification Metabolic_Pathway Creatinine Creatinine Microbiota Gut Microbiota (e.g., Creatinine Deiminase) Creatinine->Microbiota Metabolic Conversion Methylhydantoin 1-Methylhydantoin Microbiota->Methylhydantoin Five_Methylhydantoin This compound (Isomer/Related Metabolite) Methylhydantoin->Five_Methylhydantoin Potential Isomerization or Parallel Formation Further_Metabolism Further Metabolism Methylhydantoin->Further_Metabolism

Application Notes & Protocols: 5-Methylhydantoin as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantoin (B18101), a five-membered heterocyclic scaffold (imidazolidine-2,4-dione), is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Its structure features two hydrogen bond donors and two acceptors, along with multiple sites for substitution, allowing for the facile generation of diverse chemical libraries.[2][3][5] 5-Methylhydantoin, a simple derivative, serves as a crucial starting material and structural motif in the synthesis of more complex molecules.[6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, antiviral, and antimicrobial effects, making it a valuable building block for modern drug discovery campaigns.[1][7][8]

This document provides an overview of the applications of this compound in drug discovery, detailed protocols for synthesis and biological evaluation, and quantitative data on the activity of select derivatives.

Applications in Drug Discovery

The versatility of the this compound scaffold allows for its application across various therapeutic areas:

  • Anticonvulsant Agents: The hydantoin core is famously found in antiepileptic drugs like Phenytoin (B1677684). By modifying the substituents at the 5-position, novel derivatives with potent anticonvulsant activity can be developed. These compounds often function by blocking voltage-gated sodium channels in the brain.[1][9]

  • Anticancer Agents: Numerous hydantoin derivatives have been designed and synthesized to target various malignancies.[5][8] Marketed anti-androgen drugs for prostate cancer, such as Enzalutamide and Apalutamide, are based on the hydantoin scaffold.[1][5] These agents can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.[8]

  • Antiviral Activity: Derivatives of hydantoin have been explored for their potential to combat viral infections, including modest activity against HIV.[1][10]

  • Antimicrobial Agents: The scaffold is present in antibiotics like Nitrofurantoin and has been used to develop new compounds with activity against various bacterial and fungal pathogens.[2][8]

  • Metabolic Diseases: Recent studies have investigated thiohydantoin derivatives, close analogs of hydantoins, for their potential in treating diabetes by inhibiting enzymes like alpha-amylase.[11]

A typical workflow for developing drug candidates from a this compound building block involves synthesis, purification, characterization, and subsequent biological screening.

G cluster_workflow Drug Discovery Workflow Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., Bucherer-Berg) Start->Synthesis Reactants Purification Purification & Characterization (NMR, MS) Synthesis->Purification Crude Product Screening Biological Screening (In Vitro Assays) Purification->Screening Pure Compound Library Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Active 'Hits' Lead_Opt->Synthesis Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate Optimized Lead

Caption: High-level workflow for drug discovery using this compound.

Experimental Protocols

The Bucherer-Berg reaction is a classic multi-component reaction used to synthesize hydantoins from a ketone or aldehyde, ammonium (B1175870) carbonate, and an alkali metal cyanide.[12] This protocol is a modification for synthesizing a 5-methyl-5-aryl substituted hydantoin.

Materials:

  • Aryl methyl ketone (e.g., Acetophenone) (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (1.5 eq)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the aryl methyl ketone (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add sodium cyanide (1.5 eq) and ammonium carbonate (1.5 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70°C and stir vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • In a well-ventilated fume hood , carefully acidify the reaction mixture with concentrated HCl to a pH of 6-7. This step will generate toxic HCN gas.

  • Cool the mixture in an ice bath to precipitate the crude hydantoin product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., 50% ethanol) to obtain the pure 5-methyl-5-arylhydantoin.[12]

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry.

Caption: Simplified scheme of the Bucherer-Berg synthesis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is commonly used to screen compounds for cytotoxic effects on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized hydantoin derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydantoin compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data from Literature

The biological activity of hydantoin derivatives is highly dependent on the nature and position of their substituents. The following tables summarize quantitative data for selected derivatives from published studies.

Table 1: Anticonvulsant Activity of Hydantoin-Conjugated Hemorphin Derivatives [9]

CompoundDose (µg)Efficacy in 6 Hz Test (% Protection)Efficacy in MES Test (% Protection)ED₅₀ (µg) in MES Test
Ph-5 0.583%100%0.25
Ph-5 1.0100%100%0.25
Phenytoin 5.0100%100%2.5
Data from a study on novel hybrid analogues of hemorphins tested in male ICR mice. Ph-5 contains a 5,5′-diphenylhydantoin residue.

Table 2: In Vitro Antidiabetic and Antioxidant Activity of 5-Arylidene-2-Thiohydantoin Derivatives [11]

Compoundα-Amylase Inhibition IC₅₀ (µg/mL)DPPH Radical Scavenging IC₅₀ (µg/mL)
FP2 140.2552.4
FP4 128.9039.7
FP5 135.4558.1
FP6 145.30-
Acarbose 75.70-
Ascorbic Acid -18.6
FP compounds are thiohydantoin derivatives evaluated for their potential as antidiabetic agents.

Signaling Pathways and Mechanism of Action

A key mechanism for the anticonvulsant activity of hydantoin-based drugs like phenytoin is the blockade of voltage-gated sodium channels. By binding to the channel, the drug stabilizes its inactive state, which reduces the sustained high-frequency firing of neurons that is characteristic of seizures.

G cluster_pathway Mechanism of Action: Sodium Channel Blockade cluster_drug Drug Intervention Action_Potential Action Potential (Depolarization) Channel_Open Na+ Channel Opens Action_Potential->Channel_Open Na_Influx Na+ Influx Channel_Open->Na_Influx Neuron_Fire Repetitive Neuronal Firing (Seizure Activity) Na_Influx->Neuron_Fire Drug Hydantoin Derivative (e.g., Phenytoin) Drug->Channel_Open Blocks & Stabilizes Inactive State

Caption: Inhibition of neuronal firing via sodium channel blockade.

Conclusion

This compound is a proven and highly effective scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse molecular libraries, which have yielded compounds with a broad range of biological activities. The protocols and data presented here offer a foundational guide for researchers aiming to leverage this versatile building block in their drug discovery programs. Further exploration of structure-activity relationships (SAR) will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

Application of 5-Methylhydantoin in Agrochemical Formulations: A Focus on Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhydantoin (CAS 616-03-5) is a versatile heterocyclic organic compound recognized for its stability and water solubility.[1] While direct application of this compound in agrochemical formulations is not extensively documented, its primary role in agriculture is as a crucial intermediate or building block in the synthesis of a diverse range of bioactive molecules.[1] Derivatives of the hydantoin (B18101) scaffold are prominent in the development of fungicides, herbicides, and plant growth regulators.[2][3] These derivatives have demonstrated significant efficacy in pest and disease control, often with favorable toxicological and environmental profiles.[1]

This document provides detailed application notes on the use of hydantoin derivatives in agrochemicals, focusing on their synthesis, biological activity, and formulation. It also includes experimental protocols for the synthesis of a representative hydantoin-based fungicide and its formulation into a wettable powder, along with protocols for evaluating its efficacy.

Key Applications of Hydantoin Derivatives in Agrochemicals

Hydantoin derivatives have been successfully developed into various agrochemical agents:

  • Fungicides: The hydantoin structure is a key component in several commercial and developmental fungicides. For instance, Iprodione is a widely used contact fungicide containing a hydantoin group.[4] Research has also focused on novel thiohydantoin and spirocyclic butenolide derivatives that exhibit potent antifungal and antioomycete activities.[5] The mechanism of action for some hydantoin-based fungicides involves the inhibition of ergosterol (B1671047) synthesis or the disruption of the fungal cell membrane.[6]

  • Herbicides: Certain hydantoin derivatives have shown significant herbicidal properties. Some of these compounds act as Protoporphyrinogen IX oxidase (PPO) inhibitors.[7]

  • Antimicrobial Agents: Novel hydantoin cyclohexyl sulfonamide derivatives have demonstrated potent inhibitory activity against plant pathogenic bacteria and fungi, such as Botrytis cinerea, Sclerotinia sclerotiorum, and Erwinia carotovora.[8]

Data Presentation: Efficacy of Hydantoin-Based Agrochemicals

The following tables summarize the quantitative efficacy data for representative hydantoin derivatives from recent studies.

Table 1: In Vitro Antifungal/Antioomycete Activity of Thiohydantoin-Spirocyclic Butenolide Derivatives against Phytophthora capsici [5]

CompoundMycelial Growth EC₅₀ (µg/mL)Sporangium Production EC₅₀ (µg/mL)Zoospore Release EC₅₀ (µg/mL)Cystospore Germination EC₅₀ (µg/mL)
5j 0.380.250.110.026
Azoxystrobin 0.150.090.040.01

Table 2: In Vivo Fungicidal and Antibacterial Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives [8]

CompoundTarget PathogenIn Vivo Inhibition Rate (%)EC₅₀ (µg/mL)Positive ControlPositive Control EC₅₀ (µg/mL)
3h Botrytis cinerea91.01-Iprodione (84.07%)-
3w Botrytis cinerea-4.80Iprodione>50
3q Sclerotinia sclerotiorum-1.44Iprodione1.39
3h Erwinia carotovora-2.65Streptomycin Sulfate5.96
3r Erwinia carotovora-4.24Streptomycin Sulfate5.96
3s Erwinia carotovora-4.29Streptomycin Sulfate5.96

Table 3: Herbicidal Activity of Hydantoin Derivatives with Amide Subgroup [7]

CompoundTest WeedHerbicidal Activity RatingReference CompoundReference Activity Rating
5h Digitaria sanguinalis4Fluthiacet-methyl3
5h Aeschynomene indica4Fluthiacet-methyl3

*Activity Rating Scale: 0 = No effect, 1 = 1-25% control, 2 = 26-50% control, 3 = 51-75% control, 4 = 76-99% control, 5 = 100% control.

Experimental Protocols

Protocol 1: Synthesis of a Novel Hydantoin-Based Fungicide Derivative

This protocol describes the synthesis of a hydantoin cyclohexyl sulfonamide derivative, adapted from Liu et al. (2022).[8]

Materials:

Procedure:

  • Synthesis of Urea (B33335) Intermediate:

    • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in DCM at room temperature.

    • Add cyclohexyl isocyanate (1.1 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

  • Intramolecular Condensation:

    • To a solution of the urea intermediate (1.0 eq) in DMF, add sodium hydride (60% dispersion in mineral oil, 2.0 eq) in portions at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add the appropriate alkyl halide (1.5 eq) and stir at 80 °C for 2-4 hours.

    • After completion of the reaction (monitored by TLC), pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the final hydantoin derivative.

Protocol 2: Formulation of a Hydantoin-Based Active Ingredient as a Wettable Powder (WP)

This protocol provides a general procedure for formulating a synthesized hydantoin derivative into a wettable powder.

Materials:

  • Hydantoin-based active ingredient (technical grade)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Carrier/filler (e.g., kaolin (B608303) clay or silica)

  • Air-jet mill

  • Blender

Procedure:

  • Pre-milling:

    • Roughly grind the technical-grade hydantoin active ingredient to a coarse powder.

  • Blending:

    • In a blender, combine the following components in the desired ratio (e.g., for an 80% WP):

      • 80% (w/w) Hydantoin active ingredient

      • 2% (w/w) Wetting agent

      • 5% (w/w) Dispersing agent

      • 13% (w/w) Carrier (Kaolin clay)

    • Blend the components until a homogenous mixture is obtained.

  • Milling:

    • Pass the blended powder through an air-jet mill to reduce the particle size to the desired range (typically 5-15 µm for a WP).

  • Quality Control:

    • Analyze the final product for active ingredient content, particle size distribution, suspensibility, and wetting time to ensure it meets the required specifications.

Protocol 3: Evaluation of Fungicidal Efficacy (In Vitro)

This protocol describes a method to evaluate the in vitro efficacy of a synthesized hydantoin derivative against a fungal pathogen.

Materials:

  • Synthesized hydantoin derivative

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Acetone (B3395972) or DMSO (for stock solution)

  • Sterile distilled water

  • Incubator

Procedure:

  • Stock Solution Preparation:

    • Dissolve a known weight of the hydantoin derivative in a minimal amount of acetone or DMSO to prepare a stock solution of high concentration (e.g., 10,000 µg/mL).

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 45-50 °C.

    • Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the same concentration of the solvent.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the fungal pathogen, cut a 5 mm diameter mycelial plug from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (amended and control).

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-inhibition data.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_formulation Protocol 2: Formulation (WP) cluster_evaluation Protocol 3: Efficacy Evaluation start Starting Materials (Aniline, Isocyanate) urea Urea Intermediate Formation start->urea DCM, Et3N hydantoin Intramolecular Condensation urea->hydantoin DMF, NaH, Alkyl Halide purification Purification (Chromatography) hydantoin->purification final_product Hydantoin Derivative purification->final_product blending Blending with Adjuvants final_product->blending milling Air-Jet Milling blending->milling wp_product Wettable Powder milling->wp_product media_prep Amended Media Preparation wp_product->media_prep inoculation Inoculation with Fungal Pathogen media_prep->inoculation incubation Incubation inoculation->incubation data_analysis Data Analysis (EC50 Calculation) incubation->data_analysis results Efficacy Data data_analysis->results

Caption: Experimental workflow from synthesis to efficacy evaluation.

mechanism_of_action cluster_fungicide Fungicidal Action cluster_herbicide Herbicidal Action hydantoin_f Hydantoin Derivative ergosterol Ergosterol Synthesis hydantoin_f->ergosterol Inhibits membrane Fungal Cell Membrane hydantoin_f->membrane Disrupts Integrity ergosterol->membrane Component of lysis Cell Lysis membrane->lysis Leads to hydantoin_h Hydantoin Derivative ppo Protoporphyrinogen IX Oxidase (PPO) hydantoin_h->ppo Inhibits protox Protoporphyrinogen IX proto Protoporphyrin IX protox->proto Blocked by inhibition cell_damage Cell Damage protox->cell_damage Accumulation leads to chlorophyll Chlorophyll Synthesis proto->chlorophyll Precursor for

Caption: Potential mechanisms of action for hydantoin derivatives.

References

Application Note and Protocol: Incorporation of 5-Methylhydantoin into Novel Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydantoin (B18101) and its derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1] The incorporation of the 5-methylhydantoin moiety into polymer backbones is a promising strategy for creating novel biomaterials with potential applications in controlled drug release and targeted therapies.[2][3] The hydantoin ring can offer sites for hydrogen bonding and potential for tailored drug interaction, while the polymer chain can be engineered to control physical properties like solubility, degradation, and biocompatibility.[4]

This document provides a detailed protocol for the synthesis of a novel polymerizable this compound-based monomer and its subsequent incorporation into a polymer chain via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a versatile and controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5] Additionally, protocols for the characterization of the resulting polymer are provided.

Synthesis of a Polymerizable this compound Monomer

To incorporate this compound into a polymer via chain-growth polymerization, it must first be functionalized with a polymerizable group, such as a vinyl group. The following is a hypothetical two-step synthetic pathway to produce N-3-vinylbenzyl-5-methylhydantoin.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification M0 This compound P1 N-3-Vinylbenzyl- This compound M0->P1 Alkylation at N3 R1 Vinylbenzyl Chloride NaH, DMF R1->P1 P1_c Crude Product P2 Column Chromatography P1_c->P2 P3 Pure Monomer P2->P3

Caption: Synthetic pathway for the polymerizable monomer.

Experimental Protocol: Synthesis of N-3-Vinylbenzyl-5-methylhydantoin

Materials:

  • This compound (CAS: 616-03-5)[6]

  • Vinylbenzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add vinylbenzyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure monomer.

RAFT Polymerization of N-3-Vinylbenzyl-5-methylhydantoin

The synthesized monomer can be polymerized using RAFT to create a well-defined polymer.

G cluster_workflow RAFT Polymerization Workflow A 1. Prepare Stock Solutions (Monomer, RAFT Agent, Initiator) B 2. Charge Reactor (Add stock solutions to vial) A->B C 3. Degas Mixture (Freeze-pump-thaw cycles) B->C D 4. Polymerization (Place in preheated oil bath) C->D E 5. Quench Reaction (Immerse in ice bath, expose to air) D->E F 6. Isolate Polymer (Precipitate in non-solvent) E->F G 7. Purify and Dry (Filter/centrifuge, dry under vacuum) F->G G cluster_drug_delivery Conceptual Drug Delivery Application Polymer This compound Polymer NP_Formation Nanoprecipitation (Self-Assembly) Polymer->NP_Formation Drug Hydrophobic Drug Drug->NP_Formation Drug_Loaded_NP Drug-Loaded Nanoparticle NP_Formation->Drug_Loaded_NP Release Sustained Drug Release (e.g., via hydrolysis or diffusion) Drug_Loaded_NP->Release Target Target Cell Release->Target

References

Application Notes and Protocols: 5-Methylhydantoin in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-methylhydantoin as a versatile reagent in organic synthesis. It is intended to serve as a comprehensive resource for professionals in research, and drug development, offering insights into key reactions, methodologies, and potential applications.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its stable hydantoin (B18101) core can be strategically functionalized at various positions, making it an attractive starting material for the development of novel pharmaceuticals and agrochemicals.[1] This document focuses on its application as a reagent in N-alkylation, halogenation, and as a precursor for 5-methylenehydantoin and anticonvulsant drug candidates.

Chemical Properties of this compound:

PropertyValueReference
CAS Number 616-03-5[1]
Molecular Formula C₄H₆N₂O₂[1]
Molecular Weight 114.10 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 148-152 °C
Purity ≥ 97%

Key Synthetic Applications and Protocols

N-Alkylation of this compound

The hydantoin ring of this compound possesses two nitrogen atoms (N1 and N3) that can be selectively alkylated to introduce diverse functional groups. The regioselectivity of the alkylation is primarily influenced by the basicity of the reaction conditions. The N3-proton is more acidic and thus more readily deprotonated and alkylated under milder basic conditions.[2]

A general and efficient method for the selective alkylation at the N3 position involves the use of a weak base such as potassium carbonate.

Experimental Protocol: N3-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (R-X) (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N3-alkylated this compound.

Quantitative Data for N3-Alkylation (Representative Examples):

Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF2512~90
Ethyl BromideK₂CO₃Acetonitrile608~85
Benzyl ChlorideK₂CO₃DMF806~88

Selective alkylation at the N1 position is more challenging due to the lower acidity of the N1-proton. Stronger bases are typically required to achieve deprotonation at this site.

Experimental Protocol: N1-Selective Methylation of this compound (Adapted from Phenytoin Alkylation)

  • To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) under an inert atmosphere (e.g., Argon), add potassium tert-butoxide (t-BuOK) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.

  • Quench the reaction by the careful addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica (B1680970) gel, hexane:ethyl acetate gradient) to obtain N1-methyl-5-methylhydantoin.

Quantitative Data for N1-Alkylation (Representative Example):

Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl Iodidet-BuOKTHF251~75-85

Logical Relationship of N-Alkylation Selectivity

N_Alkylation_Selectivity Reagent This compound N3_Alkylation N3-Alkylated Product Reagent->N3_Alkylation Weak Base (e.g., K₂CO₃) Alkyl Halide N1_Alkylation N1-Alkylated Product Reagent->N1_Alkylation Strong Base (e.g., t-BuOK) Alkyl Halide Dichlorination Start This compound Intermediate Monochloro-5-methylhydantoin Start->Intermediate Cl₂, NaOH (aq) pH 6.5-7.5 Product 1,3-Dichloro-5-methylhydantoin Intermediate->Product Cl₂, NaOH (aq) pH 6.5-7.5 Methylenehydantoin_Synthesis Start This compound Intermediate 5-Hydroxy-5-methylhydantoin Start->Intermediate Oxidation (e.g., DMDO) Product 5-Methylenehydantoin Intermediate->Product Dehydration (e.g., p-TsOH, heat) Drug_Development_Workflow cluster_0 Lead Generation & Optimization cluster_1 In Vivo Efficacy & Safety cluster_2 Preclinical Development LeadGen Synthesis of this compound Derivative Library HTS High-Throughput Screening (in vitro models) LeadGen->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR LeadOpt Lead Optimization SAR->LeadOpt MES_PTZ Acute Seizure Models (MES, scPTZ) LeadOpt->MES_PTZ Chronic Chronic Epilepsy Models (e.g., Kindling) MES_PTZ->Chronic Neurotox Neurotoxicity Assessment (e.g., Rotarod test) MES_PTZ->Neurotox PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Chronic->PKPD Neurotox->PKPD Tox Toxicology Studies (GLP) PKPD->Tox Formulation Formulation Development Tox->Formulation IND Investigational New Drug (IND) Application Formulation->IND

References

Application Notes and Protocols for Studying 5-Methylhydantoin Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for investigating the inhibitory effects of 5-Methylhydantoin on the enzyme dihydropyrimidinase (DHP). Dihydropyrimidinase is a key enzyme in the pyrimidine (B1678525) degradation pathway, responsible for the hydrolysis of dihydropyrimidines such as 5,6-dihydrouracil and 5,6-dihydrothymine. Given that this compound is a structural analog of these natural substrates, it is a potential inhibitor of DHP. Understanding the interaction between this compound and DHP is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting pyrimidine metabolism. This protocol outlines methods for determining the half-maximal inhibitory concentration (IC50), elucidating the mechanism of inhibition through kinetic studies, and includes a detailed, non-radioactive spectrophotometric assay for measuring DHP activity.

Introduction

The pyrimidine catabolic pathway plays a critical role in nucleotide homeostasis and the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[1] Dihydropyrimidinase (DHP), the second enzyme in this pathway, catalyzes the hydrolytic ring opening of dihydropyrimidines.[2][3][4] Inhibition of this pathway can have significant pharmacological consequences. This compound, a hydantoin (B18101) derivative, has been shown to be a substrate for DHP, with studies indicating stereospecific ring-opening by liver dihydropyrimidinase preparations.[5] This suggests that this compound may act as a competitive inhibitor of DHP.

These application notes provide a comprehensive guide for researchers to investigate the inhibitory potential of this compound against DHP. The protocols described herein are designed to be accessible, utilizing common laboratory equipment and non-radioactive substrates.

Signaling Pathway: Pyrimidine Catabolism

The reductive catabolism of pyrimidines is a three-step enzymatic pathway. The second step is catalyzed by dihydropyrimidinase (DHP), which hydrolyzes the dihydropyrimidine (B8664642) ring.

Pyrimidine_Catabolism cluster_0 Pyrimidine Catabolism Pathway cluster_1 Inhibition Uracil Uracil / Thymine DHU 5,6-Dihydrouracil / 5,6-Dihydrothymine Uracil->DHU Dihydropyrimidine Dehydrogenase (DPD) (NADPH -> NADP+) NCBA N-Carbamyl-β-alanine / N-Carbamyl-β-aminoisobutyrate DHU->NCBA Dihydropyrimidinase (DHP) (H2O) DHU_to_NCBA_edge Beta_Alanine β-Alanine / β-Aminoisobutyrate + NH3 + CO2 NCBA->Beta_Alanine β-Ureidopropionase (H2O) Methylhydantoin This compound Methylhydantoin->DHU_to_NCBA_edge Inhibits

Figure 1: Pyrimidine Catabolism Pathway and Proposed Inhibition by this compound.

Experimental Workflow

A systematic approach is required to characterize the inhibitory activity of this compound against DHP. The workflow begins with a primary screen to determine the IC50 value, followed by kinetic studies to elucidate the mechanism of inhibition.

Experimental_Workflow start Start: Hypothesis (this compound inhibits DHP) enzyme_prep Enzyme Preparation (Recombinant Human DHP) start->enzyme_prep ic50 IC50 Determination (Dose-Response Assay) enzyme_prep->ic50 kinetics Enzyme Kinetic Studies (Varying Substrate and Inhibitor Concentrations) ic50->kinetics data_analysis Data Analysis (Lineweaver-Burk and Dixon Plots) kinetics->data_analysis conclusion Conclusion: Characterize Inhibition Profile data_analysis->conclusion

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Methylhydantoin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting cell-based assays with 5-Methylhydantoin and its derivatives. The focus is on assessing cytotoxicity and understanding the underlying cellular mechanisms, which are crucial for drug discovery and development.

Application Note 1: Cytotoxicity and Apoptosis Induction by 1-Methylhydantoin in Human Renal Proximal Tubular Cells (HK-2)

This application note details a specific use case for studying the cytotoxic effects of 1-Methylhydantoin on the human kidney proximal tubular cell line, HK-2. This is particularly relevant for assessing potential nephrotoxicity of drug candidates.

Data Presentation

The following tables summarize the dose-dependent effects of 1-Methylhydantoin on HK-2 cells after a 24-hour exposure.

Table 1: Cell Viability of HK-2 Cells Treated with 1-Methylhydantoin (MTT Assay)

Concentration of 1-MethylhydantoinMean Optical Density (OD)Cell Viability (%)
Control (0 mM)0.45 ± 0.03100
0.25 mM0.36 ± 0.0280
0.5 mM0.28 ± 0.0262
1 mM0.19 ± 0.0142

Table 2: Cytotoxicity in HK-2 Cells Treated with 1-Methylhydantoin (NAG Release Assay)

Concentration of 1-MethylhydantoinN-Acetyl-β-D-glucosaminidase (NAG) in Supernatant (U/L)
Control (0 mM)2.5 ± 0.5
0.25 mM8.7 ± 1.2
0.5 mM15.4 ± 1.8
1 mM25.1 ± 2.5

Table 3: Apoptosis and Necrosis in HK-2 Cells Treated with 1-Methylhydantoin (Annexin V-FITC/PI Staining)

Concentration of 1-MethylhydantoinApoptotic Cells (%)Necrotic Cells (%)
Control (0 mM)5.2 ± 1.11.8 ± 0.5
0.5 mM36.5 ± 3.710.2 ± 1.5

Data is presented as mean ± standard deviation.

Experimental Protocols

The HK-2 human renal proximal tubular cell line is used. Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • HK-2 cells

    • 96-well plates

    • 1-Methylhydantoin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Protocol:

    • Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of 1-Methylhydantoin (0.25, 0.5, and 1 mM) for 24 hours. Include a vehicle control.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • HK-2 cells

    • 6-well plates

    • 1-Methylhydantoin

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed HK-2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 0.5 mM 1-Methylhydantoin for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Visualization

experimental_workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_mtt MTT Assay Workflow cluster_annexin Annexin V/PI Assay Workflow start Seed HK-2 cells in plates incubate1 Incubate 24h start->incubate1 treat Add 1-Methylhydantoin incubate1->treat incubate2 Incubate 24h treat->incubate2 mtt MTT Assay incubate2->mtt annexin Annexin V/PI Assay incubate2->annexin add_mtt Add MTT harvest Harvest & Wash Cells incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_mtt Read Absorbance dissolve->read_mtt stain Stain with Annexin V/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze

Experimental workflow for cytotoxicity and apoptosis assays.

Application Note 2: General Protocol for Assessing the Anticancer Potential of Hydantoin (B18101) Derivatives

Hydantoin and its derivatives are a class of compounds with significant interest in cancer drug discovery due to their diverse biological activities. This application note provides a general framework for screening and characterizing the anticancer properties of novel hydantoin-based compounds.

Data Presentation

The following table presents a compilation of reported half-maximal inhibitory concentration (IC50) values for various hydantoin derivatives against different cancer cell lines. This data serves as a reference for the expected potency of this class of compounds.

Table 4: IC50 Values of Selected Hydantoin Derivatives in Cancer Cell Lines

Hydantoin DerivativeCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)15.2Fictional Example
Compound B A549 (Lung)8.9Fictional Example
Compound C HCT116 (Colon)22.5Fictional Example
Compound D PC-3 (Prostate)12.1Fictional Example

Note: The specific IC50 values are highly dependent on the chemical structure of the hydantoin derivative and the cancer cell line being tested.

Experimental Protocols

The initial step in evaluating a new compound is to determine its effect on cell viability and to calculate its IC50 value.

  • Protocol:

    • Select a panel of cancer cell lines representing different tumor types.

    • Seed cells in 96-well plates at their optimal density.

    • Prepare serial dilutions of the hydantoin derivative.

    • Treat the cells with the compound for a specified period (e.g., 48 or 72 hours).

    • Perform a cell viability assay (MTT, MTS, or CellTiter-Glo).

    • Plot the dose-response curve and calculate the IC50 value.

To determine if the compound induces cell cycle arrest, propidium iodide (PI) staining followed by flow cytometry is a standard method.

  • Protocol:

    • Treat cells with the hydantoin derivative at its IC50 concentration for 24-48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes at 37°C.

    • Analyze the cell cycle distribution using a flow cytometer.

To confirm apoptosis as a mechanism of cell death, measuring the activity of key executioner caspases (caspase-3/7) is recommended.

  • Protocol:

    • Treat cells with the hydantoin derivative.

    • Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit.

    • Follow the manufacturer's instructions to measure caspase activity.

Signaling Pathway Visualization

Hydantoin derivatives can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest. The diagram below illustrates a generalized signaling pathway that can be affected by these compounds.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Cellular Response cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_ros Oxidative Stress hydantoin Hydantoin Derivative bax Bax/Bak Activation hydantoin->bax Induces p53 p53 Activation hydantoin->p53 Activates ros ROS Generation hydantoin->ros Promotes mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis p21 p21 Expression p53->p21 cdk CDK Inhibition p21->cdk arrest Cell Cycle Arrest (G1/S or G2/M) cdk->arrest damage DNA & Protein Damage ros->damage damage->bax

Generalized signaling pathways affected by hydantoin derivatives.

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methylhydantoin, focusing on maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound and its derivatives are the Bucherer-Bergs reaction and the Urech hydantoin (B18101) synthesis.[1][2][3] The Bucherer-Bergs reaction is a one-pot multicomponent reaction that typically involves reacting a ketone or aldehyde (in this case, acetaldehyde (B116499) or its precursor), an alkali metal cyanide, and ammonium (B1175870) carbonate.[1][4] The Urech hydantoin synthesis involves the reaction of an amino acid (alanine for this compound) with a cyanate, followed by acid-catalyzed cyclization.[3][5]

Q2: Which synthesis method generally provides higher yields and purity?

A2: Both the Bucherer-Bergs and Urech syntheses can be optimized to provide good to excellent yields. The choice of method may depend on the availability of starting materials, desired scale, and specific purity requirements. The Bucherer-Bergs reaction is often favored for its simplicity as a one-pot synthesis.[1][2] However, modifications to both methods have been developed to improve yield and purity. For instance, a modified Bucherer-Bergs reaction has been reported to enhance reaction time, purity, and practical yield.[6]

Q3: What are the key reaction parameters to control for optimizing the synthesis?

A3: Several parameters are crucial for optimizing the synthesis of this compound:

  • Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress is recommended.

  • Stoichiometry of Reactants: The molar ratios of the reactants, particularly the cyanide and ammonium carbonate in the Bucherer-Bergs reaction, are critical for achieving high yields.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and outcome. Aqueous ethanol (B145695) is a commonly used solvent.[6]

  • pH: Maintaining the appropriate pH is important, especially during the workup, to ensure the precipitation of the desired product.

Q4: How can I purify the crude this compound product?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[6] A mixture of ethanol and water is often a suitable solvent system for recrystallization.[6] The process typically involves dissolving the crude product in a minimal amount of the hot solvent mixture, followed by slow cooling to allow for the formation of pure crystals.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Several analytical techniques can be used to assess the purity of this compound:

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are powerful tools for structural confirmation and purity assessment by comparing the obtained spectra with those of a known standard.[6] Mass Spectrometry (MS) can confirm the molecular weight of the product.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolve them.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield 1. Incomplete Reaction: The reaction may not have reached completion. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield. 3. Poor Temperature Control: Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and decomposition. 4. Loss of Product During Workup: The product may be lost during filtration, extraction, or transfer steps.1. Extend Reaction Time: Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time. 2. Optimize Stoichiometry: Carefully control the molar ratios of your reactants. For the Bucherer-Bergs reaction, ensure the appropriate excess of cyanide and ammonium carbonate. 3. Maintain Optimal Temperature: Use a stable heating source (e.g., oil bath) to maintain the recommended reaction temperature. 4. Careful Handling: Ensure all transfers are quantitative. Wash filter cakes with a small amount of cold solvent to minimize dissolution of the product.
Product Discoloration (e.g., yellow or brown) 1. Impure Starting Materials: The use of impure reagents can introduce color. 2. Side Reactions/Byproduct Formation: Undesired side reactions can produce colored impurities. 3. Decomposition: The product or intermediates may decompose at elevated temperatures.1. Use Pure Reagents: Ensure the purity of all starting materials before use. 2. Optimize Reaction Conditions: Adjusting temperature, reaction time, or reagent stoichiometry can minimize the formation of colored byproducts. 3. Purification: Recrystallization, potentially with the use of activated charcoal, can effectively remove colored impurities.
Difficulty in Product Isolation/Precipitation 1. Incorrect pH: The pH of the reaction mixture may not be optimal for product precipitation. 2. Product is too soluble in the reaction mixture: The chosen solvent system may lead to high solubility of the product.1. Adjust pH: Carefully adjust the pH of the solution with acid (e.g., HCl) to the isoelectric point of this compound to induce precipitation.[6] 2. Solvent Modification/Cooling: If the product is too soluble, try cooling the reaction mixture in an ice bath to reduce solubility. In some cases, partial removal of the organic solvent under reduced pressure may be necessary.
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Formation of Side Products: Competing reactions can lead to the formation of byproducts. 3. Ineffective Purification: The purification method may not be sufficient to remove all impurities.1. Optimize Reaction Conditions: As with low yield, extending the reaction time or adjusting the temperature can help drive the reaction to completion. 2. Identify and Minimize Byproducts: Characterize the major impurities (e.g., by NMR or MS) to understand their origin. Adjusting reaction conditions can often minimize their formation. 3. Improve Purification: Perform multiple recrystallizations if necessary. Consider using a different solvent system for recrystallization. Column chromatography can be used for more challenging purifications.

Experimental Protocols

Modified Bucherer-Bergs Synthesis of a this compound Analog

This protocol is adapted from a reported synthesis of 5-methyl-5-benzylhydantoin and can serve as a starting point for the synthesis of this compound by substituting phenylacetone (B166967) with an appropriate starting material for the methyl group.[6]

Materials:

  • Starting Ketone (e.g., for 5-methyl-5-benzylhydantoin: Phenylacetone)

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting ketone (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add sodium cyanide (1.5 eq) and ammonium carbonate (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of 6-6.5.

  • Cool the mixture to induce crystallization.

  • Filter the resulting crystals and wash with a small amount of cold 50% ethanol.

  • Recrystallize the crude product from 50% ethanol to obtain the pure product.

Quantitative Data from a Modified Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin [6]

ParameterValue
Starting MaterialPhenylacetone
Molar Ratio (Ketone:NaCN:(NH₄)₂CO₃)1 : 1.5 : 1.5
Reaction Temperature60 °C
Reaction Time24 hours
Yield of Recrystallized Product69.3%
Melting Point228–229 °C

Visualizations

Experimental Workflow: Bucherer-Bergs Synthesis

Bucherer_Bergs_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve Ketone in EtOH/H2O B Add NaCN and (NH4)2CO3 A->B C Heat and Stir (e.g., 60°C, 24h) B->C D Cool Reaction Mixture C->D E Acidify with HCl (pH 6-6.5) D->E F Induce Crystallization E->F G Filter Crystals F->G H Recrystallize G->H I Pure this compound H->I

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (e.g., by TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Yes Complete Complete Check_Completion->Complete No Extend_Time Extend Reaction Time Incomplete->Extend_Time Check_Stoichiometry Review Reagent Stoichiometry Complete->Check_Stoichiometry Incorrect_Stoich Incorrect Check_Stoichiometry->Incorrect_Stoich Yes Correct_Stoich Correct Check_Stoichiometry->Correct_Stoich No Adjust_Stoich Adjust Molar Ratios Incorrect_Stoich->Adjust_Stoich Check_Temp Verify Reaction Temperature Correct_Stoich->Check_Temp Incorrect_Temp Incorrect Check_Temp->Incorrect_Temp Yes Correct_Temp Correct Check_Temp->Correct_Temp No Adjust_Temp Optimize Temperature Incorrect_Temp->Adjust_Temp Review_Workup Review Workup Procedure Correct_Temp->Review_Workup

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Common side products in 5-Methylhydantoin synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Bucherer-Bergs reaction is a widely used and convenient method for the preparation of 5-substituted hydantoins like this compound.[1][2][3] This one-pot, multicomponent reaction typically involves reacting an aldehyde or ketone (in this case, acetaldehyde), with an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide), and ammonium (B1175870) carbonate.[1][4]

Q2: My this compound product is discolored. What is the likely cause?

A2: A reddish discoloration of the final product can often be traced back to the purity of the cyanohydrin intermediate if that is used as a starting material.[5] If acetone (B3395972) cyanohydrin is prepared and stored for more than a couple of days, it can develop a deep red color which is difficult to remove from the final 5,5-dimethylhydantoin (B190458) product. While this specific example is for the dimethyl derivative, a similar issue can be expected with the intermediates for this compound. Using freshly prepared or high-purity starting materials is crucial.

Q3: Can I use cyanohydrin directly in the Bucherer-Bergs reaction?

A3: Yes, cyanohydrins can be used as starting materials in the Bucherer-Bergs reaction and react effectively with ammonium carbonate to produce hydantoins.[2]

Q4: What are the typical reaction conditions for the Bucherer-Bergs synthesis of this compound?

A4: The reaction is generally carried out in a solvent such as aqueous ethanol (B145695) at a temperature range of 60-70°C.[1][3] However, conditions can be optimized for specific substrates.

Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Below is a guide to troubleshoot and optimize your reaction.

Probable CauseRecommended Solution
Suboptimal Reagent Ratio The stoichiometry of the reactants is crucial. A molar ratio of 1:2:2 for the aldehyde (acetaldehyde) to cyanide to ammonium carbonate is often recommended for balanced reactivity.[4]
Incorrect pH The pH of the reaction mixture should be maintained between 8 and 9.[4][6] Ammonium carbonate typically acts as a buffer to maintain this pH range.[4][6] A pH that is too acidic will hinder the formation of the cyanohydrin intermediate, while a strongly alkaline environment can lead to the degradation of the cyanide reactant.[4][6]
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Reaction times can be influenced by the specific substrate and reaction scale. Consider increasing the reaction time or temperature if you suspect the reaction is not reaching completion. The use of ultrasonication has been shown to accelerate hydantoin (B18101) formation and may lead to higher yields in shorter times.[2]
Product Loss During Workup This compound has some solubility in water. During the precipitation and washing steps, use cold water to minimize product loss. Ensure complete precipitation by cooling the acidified reaction mixture before filtration.[6]

Q2: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

A2: The formation of side products is a common challenge in the synthesis of this compound. The following table outlines potential side products and strategies to mitigate their formation.

Potential Side ProductProbable Cause of FormationMitigation Strategies
α-Aminonitrile This is a key intermediate in the Bucherer-Bergs reaction.[6] Its presence in the final product indicates an incomplete cyclization step.Ensure a sufficient reaction time and an appropriate temperature to drive the cyclization to completion.
Polymeric Materials Aldehydes, including acetaldehyde (B116499), can be prone to polymerization, especially in the presence of acid or base catalysts.[6]Use fresh, high-purity acetaldehyde for the reaction. Maintaining the recommended pH and temperature can also help to minimize polymerization.
Over-alkylation Products Excess cyanide can potentially lead to side reactions, such as over-alkylation.[4]Adhere to the recommended 1:2:2 molar ratio of aldehyde:cyanide:ammonium carbonate to avoid an excess of the cyanide nucleophile.[4]
Hydrolysis of Intermediates Premature hydrolysis of the cyanohydrin or aminonitrile intermediates before cyclization can occur, leading to byproducts.Control the amount of water in the reaction and maintain the optimal pH to favor the desired reaction pathway.

Experimental Protocol: High-Yield Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Acetaldehyde

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate (2.0 eq) and potassium cyanide (2.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.

  • Reactant Addition: While stirring, slowly add acetaldehyde (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7 to precipitate the this compound.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with a small amount of cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol/water.[4]

Visualizations

Diagram of this compound Synthesis and Side Product Formation

Synthesis_Pathway Acetaldehyde Acetaldehyde Cyanohydrin Cyanohydrin Intermediate Acetaldehyde->Cyanohydrin + NH₃ Polymer Polymerization Acetaldehyde->Polymer Incorrect pH/ Temp. KCN KCN KCN->Cyanohydrin + NH₃ Ammonium_Carbonate (NH₄)₂CO₃ Ammonium_Carbonate->Cyanohydrin + NH₃ Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + CO₂ Hydrolyzed_Intermediate Hydrolyzed Intermediate Cyanohydrin->Hydrolyzed_Intermediate Excess H₂O Methylhydantoin This compound Aminonitrile->Methylhydantoin Cyclization Unreacted_Aminonitrile Unreacted α-Aminonitrile Aminonitrile->Unreacted_Aminonitrile Incomplete Reaction

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

References

Navigating the Bucherer-Bergs Reaction: A Technical Support Guide to Optimizing Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Bucherer-Bergs reaction is a cornerstone for synthesizing hydantoins, a critical scaffold in many pharmaceutical compounds. However, achieving high yields can be a significant challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common hurdles and maximize your product yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields in the Bucherer-Bergs reaction, offering targeted solutions in a straightforward question-and-answer format.

Issue 1: Consistently Low or No Product Yield

  • Question: My reaction is yielding very little or no hydantoin (B18101) product. What are the primary factors I should investigate?

  • Answer: Low or no yield in the Bucherer-Bergs reaction can often be traced back to several key factors:

    • Reagent Quality and Stoichiometry: The purity and molar ratios of your reactants are critical. Ensure you are using fresh ammonium (B1175870) carbonate, as it can decompose over time. A common starting point for optimization is a molar ratio of 1:2:2 for the carbonyl compound, cyanide source (e.g., KCN or NaCN), and ammonium carbonate respectively.[1] An excess of cyanide can lead to unwanted side products.[1]

    • Reaction Conditions: Temperature and pressure play a crucial role. The reaction typically requires heating, often at reflux temperatures between 60-100°C in solvents like water or ethanol (B145695).[1][2][3] For less reactive starting materials, such as sterically hindered ketones, higher temperatures in a sealed vessel may be necessary to prevent the escape of volatile components like ammonia (B1221849) and carbon dioxide.[2][4]

    • pH Control: The pH of the reaction mixture should be maintained in the range of 8-9.[1] Ammonium carbonate acts as a buffer to maintain this optimal pH.[1] A highly alkaline environment can lead to the degradation of the cyanide, while acidic conditions will inhibit the formation of the necessary cyanohydrin intermediate.[1]

    • Solvent Choice: The polarity of the solvent is important. Highly polar hydroxylic solvents like water, ethanol, and methanol (B129727) are commonly used, often in mixtures.[4] For starting materials with low solubility in these solvents, alternative solvents like acetamide (B32628), formamide, or dimethylformamide have been shown to improve yields.[2][3]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant impurities alongside my desired hydantoin product. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of side products is a common issue. Key side reactions to consider include:

    • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions. Using a 50% alcohol solution as the solvent can help to mitigate this and improve yields.[5]

    • Over-alkylation: An excess of the cyanide source can sometimes lead to the formation of over-alkylated byproducts.[1] Carefully controlling the stoichiometry is crucial.

    • Hydrolysis of Intermediates: The aminonitrile intermediate can be susceptible to hydrolysis. Ensuring the reaction proceeds efficiently to the cyclized product can minimize this.

Issue 3: Slow or Incomplete Reaction

  • Question: My reaction is proceeding very slowly or appears to stall before completion. How can I increase the reaction rate?

  • Answer: To accelerate a sluggish Bucherer-Bergs reaction, consider the following:

    • Temperature Increase: As with many chemical reactions, increasing the temperature will generally increase the reaction rate. For stubborn reactions, moving from reflux in ethanol/water to a higher boiling point solvent in a sealed system can be effective.[2][4]

    • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the formation of hydantoins, often allowing the reaction to be carried out at lower temperatures and with shorter reaction times.[3][5]

    • Hoyer Modification: This modification involves heating the standard reaction mixture in a closed system under an atmosphere of carbon dioxide at an elevated pressure. This can lead to significantly better yields.[3][4]

Quantitative Data on Yield Optimization

The following tables summarize quantitative data on how different reaction parameters can influence the yield of hydantoin products.

Table 1: Effect of Reaction Time and Temperature on Phenytoin Yield from Benzophenone (B1666685)

Reaction Time (hours)Temperature (°C)SolventCyanide SourceYield (%)
1058-6260% EthanolNaCN7[2]
9058-6260% EthanolNaCN67[2]
Not Specified110 (closed vessel)60% EthanolNaCN75[2]
Not SpecifiedNot SpecifiedPropylene (B89431) GlycolKCN91-96[2]
Not SpecifiedNot SpecifiedMelted AcetamideKCN91-96[2]

Table 2: Optimization of Reaction Conditions for Diarylhydantoin Synthesis from Benzophenone

SolventTemperature (°C)Time (hours)Yield (%)
Not Specified1102441[6]
Not Specified110Not Specified63[6]
Not Specified130 (closed vessel)Not Specified75[6]
PEG150Not Specified89[6]

Table 3: Yields of Various Hydantoins under Continuous Flow Conditions

Starting CarbonylSolventTemperature (°C)Residence Time (min)Yield (%)
BenzaldehydeEthyl Acetate1203291
4-MethoxybenzaldehydeEthyl Acetate1203288
AcetophenoneEthyl Acetate1203287
CyclohexanoneEthyl Acetate1203296
Acetone (B3395972)None1201782[7]
Note: Data adapted from a study on continuous-flow synthesis and may involve different reagent concentrations and pressures.

Experimental Protocols

Standard Protocol for the Synthesis of 5,5-Dimethylhydantoin

  • Reagent Preparation: In a suitable reaction vessel, combine acetone (1 mole), potassium cyanide (2 moles), and ammonium carbonate (2 moles).[1]

  • Solvent Addition: Add a mixture of water and ethanol (1:1 v/v) to dissolve the reagents. A 50% alcohol solution is often effective.[5]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with stirring.[1] Monitor the reaction progress by a suitable method (e.g., TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid (HCl) to precipitate the hydantoin product.[1]

  • Isolation and Purification: Collect the solid product by filtration. The crude hydantoin can be purified by recrystallization from an ethanol/water mixture.[1]

Optimized Protocol for the Synthesis of Phenytoin

  • Reagent Preparation: In a steel bomb or a heavy-walled sealed tube, combine benzophenone (1 mole), potassium cyanide (KCN) (at least 2 moles), and ammonium carbonate (at least 2 moles).

  • Solvent Addition: Add propylene glycol or melted acetamide as the solvent.[2]

  • Reaction: Seal the vessel and heat it to a temperature of 110°C or higher.[2] Exercise extreme caution when heating a sealed vessel.

  • Workup and Purification: Follow the standard workup and purification procedure as described above.

Visualizing the Process

Diagram 1: Troubleshooting Logic for Low Hydantoin Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (T, P) Start->CheckConditions CheckpH Measure and Adjust pH (Target: 8-9) Start->CheckpH CheckSolvent Assess Solvent Compatibility Start->CheckSolvent ReagentSolution Use Fresh (NH4)2CO3 Adjust Molar Ratios (e.g., 1:2:2) CheckReagents->ReagentSolution Issues Found ConditionSolution Increase Temperature Use Sealed Vessel Consider Ultrasonication CheckConditions->ConditionSolution Issues Found pHSolution Ensure (NH4)2CO3 is acting as buffer CheckpH->pHSolution Issues Found SolventSolution Switch to more polar or higher boiling solvent (e.g., Acetamide) CheckSolvent->SolventSolution Issues Found

Caption: A flowchart outlining the key steps for troubleshooting low yields in the Bucherer-Bergs reaction.

Diagram 2: Experimental Workflow for Bucherer-Bergs Reaction

Bucherer_Bergs_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Carbonyl, KCN, (NH4)2CO3 Solvent Add Solvent (e.g., EtOH/H2O) Reagents->Solvent Heat Heat to Reflux (60-100 °C) Solvent->Heat Cool Cool to RT Heat->Cool Acidify Acidify with HCl Cool->Acidify Filter Filter Product Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize

Caption: A step-by-step workflow for a typical Bucherer-Bergs hydantoin synthesis experiment.

By systematically addressing the factors outlined in this guide, researchers can significantly improve the yield and efficiency of their Bucherer-Bergs reactions, leading to more successful and reproducible outcomes in their synthetic endeavors.

References

Technical Support Center: 5-Methylhydantoin Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of 5-Methylhydantoin in solution. The information is designed to assist researchers in designing and executing robust experiments, interpreting stability data, and mitigating potential degradation issues.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Unexpected Degradation of this compound in Solution

Problem: A researcher observes a rapid loss of this compound concentration in their prepared solution, even under seemingly benign conditions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
pH-Dependent Hydrolysis The hydantoin (B18101) ring is susceptible to hydrolysis, which is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the degradation of this compound.- Measure the pH of your solution. - If possible, adjust the pH to a neutral range (pH 6-8) using appropriate buffers. - Conduct a pH-rate profile study to determine the optimal pH for stability (see Experimental Protocol 2.1).
Elevated Temperature Higher temperatures accelerate the rate of chemical degradation.[1]- Store stock and working solutions of this compound at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage). - Avoid prolonged exposure of solutions to ambient or elevated temperatures during experimental procedures.
Presence of Catalytic Impurities Trace amounts of acids, bases, or metal ions in the solvent or reagents can catalyze the degradation of this compound.- Use high-purity solvents and reagents (e.g., HPLC grade). - If metal ion catalysis is suspected, consider the use of a chelating agent like EDTA, after confirming its compatibility with your experimental system.
Microbial Contamination Microbial growth in non-sterile solutions can lead to enzymatic degradation of the compound.- For long-term storage, consider sterile filtering the solution. - If appropriate for the application, include a suitable antimicrobial agent.
Inconsistent or Non-Reproducible Analytical Results

Problem: A scientist obtains variable concentrations of this compound when analyzing the same or similar samples.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
In-situ Degradation During Analysis The analytical method itself (e.g., mobile phase pH, column temperature in HPLC) might be causing degradation of this compound.- Evaluate the stability of this compound in the analytical mobile phase over the typical run time. - If using HPLC, consider lowering the column temperature. - Ensure the mobile phase pH is within the stability range of the compound.
Formation of Unresolved Degradation Products The analytical method may not be capable of separating this compound from its degradation products, leading to inaccurate quantification.- Develop and validate a stability-indicating analytical method (see Experimental Protocol 2.2). - A stability-indicating method is crucial to ensure that the peak corresponding to this compound is pure and free from co-eluting degradants.[2]
Improper Sample Handling and Storage Inconsistent storage conditions (temperature, light exposure) of samples prior to analysis can lead to varying levels of degradation.- Standardize sample collection, handling, and storage procedures. - Store all samples under identical, controlled conditions until analysis.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Determining the pH-Rate Profile of this compound Degradation

Objective: To determine the degradation rate of this compound as a function of pH to identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with known stability and minimal catalytic effects.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Incubation:

    • Add a known concentration of the this compound stock solution to each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately quench any further degradation by cooling the sample and, if necessary, neutralizing the pH.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the this compound concentration versus time.

    • The slope of this line represents the apparent first-order degradation rate constant (k).

    • Plot the logarithm of the rate constant (log k) against pH to generate the pH-rate profile.

Illustrative pH-Rate Profile Workflow

ph_rate_profile cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing prep_buffers Prepare Buffers (pH 2-12) incubate Incubate at Constant Temperature prep_buffers->incubate prep_stock Prepare this compound Stock prep_stock->incubate sampling Sample at Time Intervals incubate->sampling analysis HPLC Analysis sampling->analysis data_analysis Calculate Rate Constants (k) analysis->data_analysis plot Plot log(k) vs. pH data_analysis->plot

Caption: Workflow for determining the pH-rate profile of this compound.

Protocol for a Forced Degradation Study and Development of a Stability-Indicating HPLC Method

Objective: To identify potential degradation products of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from these degradants.

Methodology:

  • Forced Degradation (Stress Studies): Expose solutions of this compound to the following conditions to induce degradation (aim for 5-20% degradation)[3]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • HPLC Method Development:

    • Analyze the stressed samples using HPLC with a photodiode array (PDA) detector.

    • Optimize chromatographic conditions (e.g., column type, mobile phase composition, gradient, flow rate, and column temperature) to achieve adequate separation between the this compound peak and all degradation product peaks.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines. Key validation parameters include:

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

    • Linearity and Range: Establish a linear relationship between detector response and concentration.

    • Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Forced Degradation and Method Development Workflow

forced_degradation cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation stress_conditions Expose this compound to Stress Conditions (Acid, Base, Oxidation, Heat, Light) degraded_samples Generate Degraded Samples stress_conditions->degraded_samples hplc_analysis Analyze Stressed Samples by HPLC-PDA degraded_samples->hplc_analysis method_optimization Optimize Chromatographic Conditions hplc_analysis->method_optimization validation Validate Method (Specificity, Linearity, Accuracy, etc.) method_optimization->validation

Caption: Workflow for forced degradation and stability-indicating method development.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the hydantoin ring. This can be catalyzed by both acidic and basic conditions, leading to the opening of the ring to form N-carbamoyl-alanine, which can be further hydrolyzed to alanine, ammonia, and carbon dioxide.

Hydrolysis Pathway of this compound

hydrolysis_pathway 5MH This compound NCA N-Carbamoyl-alanine 5MH->NCA Hydrolysis (Ring Opening) Products Alanine + NH₃ + CO₂ NCA->Products Further Hydrolysis

Caption: Simplified hydrolysis pathway of this compound.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For short-term storage (days to weeks), it is recommended to store aqueous solutions of this compound at 2-8°C. For long-term storage, solutions should be stored at -20°C or below. To minimize degradation, it is advisable to prepare stock solutions in a high-purity solvent and, if possible, buffer them to a neutral pH.

Q3: How can I confirm the identity of degradation products?

A3: The identity of degradation products can be confirmed using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry can provide the elemental composition of the degradants. For unambiguous structure elucidation, nuclear magnetic resonance (NMR) spectroscopy of the isolated degradation products is often required.

Q4: Is this compound sensitive to light?

A4: While hydrolysis and thermal degradation are often the primary concerns, photostability should also be evaluated. It is good practice to protect solutions of this compound from direct light, especially during long-term storage and during experiments involving prolonged light exposure, until photostability has been confirmed through forced degradation studies.

Q5: Can I use a generic HPLC method to quantify this compound in my stability study?

A5: It is strongly discouraged to use a non-specific HPLC method. A validated stability-indicating method is essential to ensure that the decrease in the this compound peak is accurately measured and is not masked by co-eluting degradation products. Without a stability-indicating method, the stability of the compound can be significantly overestimated.

References

Technical Support Center: Overcoming Challenges in the Purification of 5-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Recrystallization Troubleshooting

Q1: My this compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from using a solvent in which this compound has poor solubility. This compound is a polar molecule and is known to be soluble in water and alcohols like ethanol (B145695) and methanol (B129727).[1][2] If you are using a non-polar solvent, it is unlikely to be effective.

  • Troubleshooting Steps:

    • Switch to a more polar solvent: Try using water, ethanol, methanol, or a mixture of these.

    • Increase the solvent volume: You may not be using a sufficient amount of solvent. Add the solvent in small increments until the solid dissolves at the boiling point.

    • Consider a mixed solvent system: If the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. Common pairs include ethanol/water or acetone/water.[3][4][5] Dissolve the compound in the "good" solvent (e.g., ethanol) at its boiling point and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4][6]

Q2: My this compound oiled out during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7][8]

  • Troubleshooting Steps:

    • Add more solvent: The concentration of the solute may be too high. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.[8]

    • Lower the boiling point of the solvent system: If using a high-boiling solvent, switch to one with a lower boiling point.

    • Use a mixed solvent system: Dissolving the compound in a larger volume of a lower-boiling "good" solvent before adding the "poor" solvent can sometimes prevent oiling out.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to provide a nucleation site for crystal growth.[7]

Q3: The yield of my recrystallized this compound is very low. What are the possible reasons?

A3: Low recovery can be due to several factors, from using too much solvent to premature crystallization.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to dissolve the crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[8]

    • Avoid premature crystallization: Ensure your filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing on the filter paper or funnel.[9]

    • Cool the solution slowly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[10]

    • Recover product from the mother liquor: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Chromatography Troubleshooting

Q4: I am seeing significant tailing of the this compound peak during silica (B1680970) gel column chromatography. Why is this happening and how can I prevent it?

A4: Peak tailing on silica gel is often due to strong interactions between the polar this compound and the acidic silanol (B1196071) groups on the stationary phase.[11]

  • Troubleshooting Steps:

    • Add a polar modifier to the mobile phase: Adding a small amount of a polar solvent like methanol to your mobile phase can help to reduce these strong interactions.

    • Add an acidic or basic modifier: Since hydantoins can have acidic protons, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can improve peak shape.[11]

    • Use a different stationary phase: If tailing persists, consider using a less acidic silica gel or an alternative stationary phase like alumina (B75360) or a bonded phase (e.g., diol).

    • Check for overloading: Injecting too much sample can also lead to peak tailing. Try injecting a more dilute sample.

Q5: My this compound is eluting very quickly from the reverse-phase HPLC column with poor retention. How can I improve retention?

A5: Poor retention on a reverse-phase column (like C18) indicates that this compound is too polar for the mobile phase conditions.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) and increase the percentage of the aqueous component.[11]

    • Use a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds and can be an excellent alternative.[11]

    • Adjust the pH of the mobile phase: The retention of ionizable compounds like hydantoins can be influenced by the pH of the mobile phase. Experiment with different pH values to find the optimal retention.

Purity and Impurity Issues

Q6: What are the common impurities I should expect from the Bucherer-Bergs synthesis of this compound, and how can I remove them?

A6: The Bucherer-Bergs synthesis can lead to several byproducts. The most common impurities are unreacted starting materials and intermediates such as the corresponding aminonitrile and cyanohydrin.[12][13] Additionally, side reactions can lead to the formation of other hydantoin (B18101) derivatives or polymeric materials.

  • Removal Strategies:

    • Recrystallization: This is often the most effective method for removing most impurities.[6] A single recrystallization from a suitable solvent like an ethanol/water mixture can significantly improve purity.

    • Column Chromatography: For impurities with polarities similar to this compound, silica gel column chromatography may be necessary.

    • Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction with a suitable aqueous acid or base can be used to remove them.

Q7: How can I assess the purity of my this compound sample?

A7: Several analytical techniques can be used to determine the purity of your compound.

  • Analytical Methods:

    • Melting Point: A sharp melting point close to the literature value (around 148-152 °C) is a good indicator of purity.[14] Impurities will typically broaden and depress the melting point.[12]

    • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity assessment. A single sharp peak is indicative of a pure compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the compound and detect the presence of impurities.[15][16]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.[17]

Quantitative Data Summary

Purification MethodSolvent/Mobile PhaseExpected PurityExpected YieldReference
RecrystallizationEthanol/Water>98%70-85%[6]
RecrystallizationIsopropanolHighModerate[3]
HPLCMethanolHighN/A[11]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol-Water

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask with hot ethanol to prevent premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a suitable mobile phase. A gradient elution starting with a less polar solvent (e.g., ethyl acetate/hexane mixture) and gradually increasing the polarity (e.g., by adding methanol) is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in min. hot ethanol A->B C Hot filtration (optional) B->C D Add hot water until cloudy C->D E Add hot ethanol to clarify D->E F Slow cooling & ice bath E->F G Vacuum filtration F->G H Wash with cold ethanol/water G->H I Dry crystals H->I J Pure this compound I->J

Caption: Recrystallization workflow for this compound.

troubleshooting_workflow start Low Recrystallization Yield q1 Used excess solvent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Concentrate mother liquor for a second crop. a1_yes->s1 q2 Cooled too quickly? a1_no->q2 end Yield Improved s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Allow slow cooling to RT before using an ice bath. a2_yes->s2 q3 Premature crystallization during hot filtration? a2_no->q3 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Pre-heat filtration apparatus. a3_yes->s3 a3_no->end s3->end

Caption: Troubleshooting low yield in recrystallization.

References

Technical Support Center: 5-Methylhydantoin Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of 5-methylhydantoin, methods for its prevention, and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis, particularly under alkaline (basic) conditions.[1][2] The hydantoin (B18101) ring opens via nucleophilic attack by a hydroxide (B78521) ion, leading to the formation of N-carbamoyl-alanine, which can be further hydrolyzed to alanine.

Q2: What are the key factors that influence the rate of this compound degradation?

A2: The stability of this compound is significantly influenced by pH and temperature. The degradation rate increases substantially with higher pH (alkaline conditions) and elevated temperatures.[3][4] Exposure to certain oxidizing agents and high humidity can also promote degradation.

Q3: How can I prevent or minimize the degradation of my this compound samples?

A3: To prevent degradation, maintain solutions at a neutral or slightly acidic pH (pH < 7). Store stock solutions and samples at low temperatures (e.g., 2-8°C or frozen at -20°C for long-term storage). Use freshly prepared solutions for experiments whenever possible and protect them from prolonged exposure to light and high temperatures.[5]

Q4: What is a "forced degradation" study and why is it relevant for this compound?

A4: A forced degradation or "stress testing" study is an experiment where the drug substance is intentionally exposed to harsh conditions—such as high heat, humidity, strong acids/bases, and oxidizing agents—to accelerate its decomposition.[3][6][7] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can accurately separate and quantify the intact molecule from its degradants.

Troubleshooting Guide

Problem: I am observing rapid loss of this compound in my experiment.

This troubleshooting guide will help you identify the potential cause of unexpected sample degradation.

G Troubleshooting Workflow for this compound Degradation cluster_0 start Start: Unexpected Degradation Observed check_ph 1. Check Solution pH start->check_ph ph_high Is pH > 7? check_ph->ph_high adjust_ph Action: Adjust pH to 6.0-7.0 using a suitable buffer. ph_high->adjust_ph Yes check_temp 2. Check Temperature ph_high->check_temp No adjust_ph->check_temp temp_high Is storage/experiment T > 25°C? check_temp->temp_high adjust_temp Action: Store samples at 2-8°C or -20°C. Minimize time at RT. temp_high->adjust_temp Yes check_age 3. Check Solution Age temp_high->check_age No adjust_temp->check_age age_old Is the solution > 24 hours old? check_age->age_old prepare_fresh Action: Prepare fresh solutions daily or just before use. age_old->prepare_fresh Yes end_node Problem Resolved age_old->end_node No prepare_fresh->end_node

Caption: Troubleshooting workflow for identifying causes of degradation.

Degradation Data

The rate of hydrolytic degradation is highly dependent on pH and temperature. The table below provides representative data illustrating the expected trends.

pHTemperature (°C)Representative Half-Life (t½)% Degraded in 24h (Approx.)
5.025> 1 year< 0.1%
7.025~180 days~0.4%
7.040~45 days~1.5%
8.525~15 days~4.5%
8.540~3 days~20.0%
10.025~1 day> 50.0%

Note: This table contains illustrative data based on the general principles of hydantoin hydrolysis. Actual degradation rates must be determined empirically for specific experimental conditions.

Key Degradation Pathway

The primary degradation route under basic conditions is the hydrolysis of the hydantoin ring.

G cluster_pathway Alkaline Hydrolysis Pathway M5H This compound TS Tetrahedral Intermediate M5H->TS + OH⁻ (Rate-determining step) NCBA N-Carbamoyl-alanine TS->NCBA Ring Opening ALA Alanine NCBA->ALA + OH⁻ / H₂O (Further Hydrolysis)

Caption: Alkaline hydrolysis pathway of this compound.

Experimental Protocols

General Protocol for Monitoring Degradation via HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its primary hydrolytic degradation product, N-carbamoyl-alanine.

1. Objective: To quantify the concentration of this compound over time under specific stress conditions (e.g., defined pH and temperature) and calculate the rate of degradation.

2. Materials & Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • 0.45 µm syringe filters

3. HPLC System & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[8][9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.8) and acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound reference standard in the desired buffer (e.g., phosphate buffer at the target pH for the study) to make a stock solution of known concentration (e.g., 1 mg/mL).[4]

  • Initiation of Stability Study:

    • Place an aliquot of the stock solution in a temperature-controlled environment (e.g., a 40°C water bath).

    • This is your t=0 sample. Immediately take a 1 mL aliquot, filter it through a 0.45 µm syringe filter into an HPLC vial, and place it in the autosampler (kept cool, e.g., at 5°C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 1, 4, 8, 12, 24 hours), withdraw another 1 mL aliquot from the solution in the water bath.

    • Immediately filter the sample into an HPLC vial and place it in the autosampler.

  • HPLC Analysis:

    • Run the sequence of samples on the HPLC system.

    • Integrate the peak area for this compound at each time point. The degradation product (N-carbamoyl-alanine) will appear as a new, more polar peak with a shorter retention time.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point using the peak area relative to the t=0 sample.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

References

Navigating Experimental Challenges: A Technical Support Guide for 5-Methylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, encountering experimental roadblocks is a common yet frustrating reality. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may arise during 5-Methylhydantoin experiments. Our aim is to help you diagnose and resolve these challenges to get your research back on track.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address common problems encountered during the synthesis and purification of this compound.

Q1: I performed the synthesis of a this compound derivative using the Bucherer-Berg reaction, but I obtained a very low yield. What are the possible causes?

A1: Low yields in the Bucherer-Berg synthesis of this compound derivatives can stem from several factors. Here are some key areas to investigate:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the ketone, sodium cyanide (NaCN), and ammonium (B1175870) carbonate ((NH₄)₂CO₃). Degradation of reagents can significantly impact the reaction efficiency.

  • Reaction Temperature: The reaction is typically heated. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high might promote side reactions or decomposition of intermediates. For the synthesis of 5-methyl-5-benzylhydantoin, a temperature of 60°C is recommended[1].

  • Reaction Time: The reaction may require a sufficient amount of time to proceed to completion. For instance, a 24-hour reaction time has been reported for the synthesis of 5-methyl-5-benzylhydantoin[1]. Ensure you are allowing adequate time for the reaction to run.

  • pH Control during Acidification: After the initial reaction, the mixture is acidified to precipitate the hydantoin (B18101) product. The final pH is critical. A pH that is too low or too high can affect the precipitation and isolation of the desired product. A pH of 6-6.5 has been used effectively[1].

  • Stirring: Inefficient stirring of the heterogeneous reaction mixture can lead to poor mixing of reagents and consequently, a lower yield.

Q2: My final product after purification shows impurities in the NMR and Mass Spectrometry analysis. What are the likely impurities and how can I remove them?

A2: Impurities can arise from unreacted starting materials, side products, or decomposition during workup. Common impurities might include:

  • Unreacted Ketone: The starting ketone may be carried through the process if the reaction is incomplete.

  • Ammonium Carbonate/Bicarbonate: Residual salts from the reaction.

  • Side Products: The formation of cyanohydrins or other intermediates that did not fully convert to the hydantoin.

Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying solid products. For 5-methyl-5-benzylhydantoin, recrystallization from 50% ethanol (B145695) has been shown to be effective in obtaining pure crystals[1].

  • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the desired product from impurities based on polarity.

  • Washing: Thoroughly washing the crude product with water can help remove inorganic salts.

Q3: The IR spectrum of my product is missing the characteristic C=O stretching peaks for the hydantoin ring. What does this indicate?

A3: The hydantoin ring has two distinct carbonyl (C=O) groups. The absence or significant shift of their characteristic stretching frequencies in the IR spectrum (typically around 1700-1800 cm⁻¹) suggests that the hydantoin ring did not form correctly. For example, the IR spectrum of 5-methyl-5-benzylhydantoin shows strong C=O stretching bands at 1748 cm⁻¹ and 1732 cm⁻¹[1]. If these are absent, you may have isolated an intermediate, such as an amino nitrile or a ureido acid. Re-evaluating your reaction conditions and purification steps is recommended.

Quantitative Data Summary

To aid in troubleshooting, the following table summarizes hypothetical data from a successful and a failed this compound synthesis experiment based on the Bucherer-Berg reaction.

ParameterSuccessful ExperimentFailed Experiment (Low Yield)
Starting Ketone 10.0 g10.0 g
Sodium Cyanide 1.5 eq1.5 eq
Ammonium Carbonate 1.5 eq1.5 eq
Reaction Temperature 60°C40°C
Reaction Time 24 hours12 hours
Final pH after Acidification 6.58.0
Crude Product Yield 85%25%
Purity (by NMR) >98%~60% (with starting material)

Experimental Protocols

A detailed methodology for a key synthesis is provided below.

Protocol: Synthesis of 5-Methyl-5-benzylhydantoin via Modified Bucherer-Berg Reaction [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetone (B166967) (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add sodium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain stirring for 24 hours.

  • Acidification: After 24 hours, cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of 6-6.5.

  • Isolation of Crude Product: Cool the acidified mixture. The resulting crystals are collected by vacuum filtration.

  • Purification: Recrystallize the crude product from 50% ethanol and dry to obtain pure 5-methyl-5-benzylhydantoin.

Visualizing Workflows and Pathways

To further clarify experimental processes and potential areas for troubleshooting, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in EtOH/H2O reagents Add NaCN and (NH4)2CO3 start->reagents heat Heat to 60°C and Stir for 24h reagents->heat acidify Acidify with HCl to pH 6-6.5 heat->acidify Cool to RT filter Filter Crude Product acidify->filter recrystallize Recrystallize from 50% EtOH filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic cluster_investigate Investigation Points cluster_solutions Potential Solutions start Failed Experiment (Low Yield / Impure Product) reagents Check Reagent Purity & Stoichiometry start->reagents conditions Verify Reaction Temperature & Time start->conditions workup Confirm pH and Purification Method start->workup sol_reagents Use Fresh Reagents / Adjust Stoichiometry reagents->sol_reagents sol_conditions Optimize Temperature & Extend Reaction Time conditions->sol_conditions sol_workup Fine-tune pH & Select Appropriate Purification workup->sol_workup end Successful Experiment sol_reagents->end Rerun Experiment sol_conditions->end sol_workup->end

Caption: A logical troubleshooting workflow for a failed this compound experiment.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 5-methylhydantoin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5,5-disubstituted hydantoins like this compound derivatives?

A1: The Bucherer-Bergs reaction is a widely used and versatile method for the synthesis of 5,5-disubstituted hydantoins.[1] This multi-component reaction involves treating a ketone or aldehyde with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium (B1175870) carbonate.[2]

Q2: What is the general mechanism of the Bucherer-Bergs reaction?

A2: The reaction proceeds through several key steps:

  • Cyanohydrin Formation: The initial reaction between the carbonyl compound (a ketone in the case of 5,5-disubstituted hydantoins) and a cyanide ion.

  • Aminonitrile Formation: The resulting cyanohydrin reacts with ammonia, which is generated from ammonium carbonate, to form an aminonitrile.

  • Carbamic Acid Formation: The aminonitrile's amino group then attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Cyclization and Rearrangement: An intramolecular cyclization occurs, followed by a rearrangement to yield the stable hydantoin (B18101) ring.[3][4]

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

A3: Low yields can be attributed to several factors including reagent quality, suboptimal stoichiometry, reaction temperature, and reaction time.[4][5] It is also possible that the product is partially soluble in the aqueous layer during workup, leading to loss of product.[6]

Q4: Are there any modern modifications to the Bucherer-Bergs reaction that can improve efficiency?

A4: Yes, several modifications have been developed. Continuous flow synthesis has been shown to significantly intensify the reaction, leading to almost quantitative conversions in a much shorter time by overcoming solubility issues.[7] Another approach involves a modified one-pot synthesis from nitriles and organometallic reagents, which allows for greater structural diversity.[8]

Q5: What are the biological applications of this compound derivatives?

A5: Hydantoin derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[2][9] Specifically, this compound derivatives are investigated for their potential as antimicrobial agents in agriculture.[10] Furthermore, oxidized pyrimidine (B1678525) bases in DNA can form 5-hydroxyhydantoin (B43812) derivatives, which are lesions that are recognized and repaired by cellular DNA repair pathways.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound derivatives in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Poor Reagent Quality: Ammonium carbonate can degrade over time.Use fresh, high-quality ammonium carbonate.
Suboptimal Stoichiometry: Incorrect molar ratios of reactants.For the Bucherer-Bergs reaction, a common starting point is a 1:1.5:1.5 molar ratio of ketone:NaCN:(NH₄)₂CO₃.[12]
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature. A common temperature is 60°C, but for some substrates, higher temperatures (e.g., 110°C in a closed vessel) can improve yields.[12]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 24 hours.[12]
Product Loss During Workup: The product may have some solubility in the aqueous phase.After filtering the product, consider extracting the aqueous filtrate with an appropriate organic solvent to recover any dissolved product.[6]
Formation of Side Products/Impure Product Side Reactions: Polymerization or other side reactions can occur, especially at higher temperatures.Optimize the reaction temperature by monitoring with TLC. Using a co-solvent like ethanol (B145695) can sometimes minimize side reactions.
Incomplete Reaction: The presence of starting material in the final product.Increase the reaction time or temperature as described above.
Degradation of Product: The product might be unstable under the workup conditions (e.g., strong acid or base).Test the stability of your product to the workup reagents on a small scale before performing the full workup.[6]
Difficulty in Product Purification Crystallization Issues: The product may not crystallize easily from the reaction mixture.After acidification, cool the reaction mixture to room temperature or below to induce crystallization. If it remains an oil, try scratching the inside of the flask or adding a seed crystal.
Recrystallization Solvent: An inappropriate solvent is being used for recrystallization.50% ethanol is often a suitable solvent for the recrystallization of this compound derivatives.[12]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5,5-disubstituted Hydantoins

KetoneCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylacetone (B166967)NaCN50% Ethanol/Water602469.3[12]
BenzophenoneNaCN60% Ethanol58-62107
BenzophenoneNaCN60% Ethanol58-629067
BenzophenoneNaCNClosed Vessel110-75
Various KetonesKCNContinuous Flow1200.5~95[7]

Note: Yields are highly substrate-dependent and the conditions listed are starting points for optimization.

Experimental Protocols

Synthesis of 5-Methyl-5-benzylhydantoin via Modified Bucherer-Bergs Reaction[12]

This protocol is adapted from the synthesis of 5-methyl-5-benzylhydantoin.

Materials:

  • Phenylacetone (0.1 mol)

  • Sodium Cyanide (NaCN) (0.15 mol)

  • Ammonium Carbonate ((NH₄)₂CO₃) (0.15 mol)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol (60 mL) and water (60 mL).

  • To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • After 24 hours, cool the mixture to room temperature.

  • In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5.

  • Cool the acidified mixture to room temperature to facilitate the crystallization of the product.

  • Filter the resulting crystals and wash them with cold water.

  • Recrystallize the crude product from 50% ethanol.

  • Dry the purified crystals to obtain 5-methyl-5-benzylhydantoin.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (e.g., Fresh (NH₄)₂CO₃?) start->check_reagents optimize_stoichiometry Verify and Optimize Stoichiometry check_reagents->optimize_stoichiometry increase_temp Increase Reaction Temperature optimize_stoichiometry->increase_temp extend_time Extend Reaction Time increase_temp->extend_time monitor_tlc Monitor by TLC extend_time->monitor_tlc check_workup Check Workup Procedure (Aqueous Solubility?) monitor_tlc->check_workup yield_improved Yield Improved? check_workup->yield_improved end_good Problem Solved yield_improved->end_good Yes end_bad Consult Further Literature/Expert yield_improved->end_bad No

A flowchart for troubleshooting low reaction yields.

DNA Repair Pathways for Hydantoin Lesions

DNA_Repair_Pathway cluster_BER Base Excision Repair (BER) cluster_NIR Nucleotide Incision Repair (NIR) BER_start Hydantoin Lesion in DNA DNA_Glycosylase DNA Glycosylase (e.g., NEIL1, NTH1) BER_start->DNA_Glycosylase Recognizes & Excises Base AP_Site AP Site Formation DNA_Glycosylase->AP_Site AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease Nick_Formation Strand Incision AP_Endonuclease->Nick_Formation BER_end Repair Synthesis & Ligation Nick_Formation->BER_end NIR_start Hydantoin Lesion in DNA AP_Endonuclease_NIR AP Endonuclease (e.g., APE1) NIR_start->AP_Endonuclease_NIR Direct Recognition NIR_Incision Incises 5' to Lesion AP_Endonuclease_NIR->NIR_Incision NIR_end Repair Synthesis & Ligation NIR_Incision->NIR_end DNA_Damage Oxidative DNA Damage (e.g., to Thymine) Hydantoin_Lesion This compound Lesion in DNA DNA_Damage->Hydantoin_Lesion Hydantoin_Lesion->BER_start Hydantoin_Lesion->NIR_start

Competing DNA repair pathways for hydantoin lesions.

References

Technical Support Center: Enhancing 5-Methylhydantoin-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for enhancing the efficiency of 5-Methylhydantoin-based reactions. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and derivatization of this compound and its analogs, particularly focusing on the widely used Bucherer-Bergs reaction.

Q1: My Bucherer-Bergs reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins are a frequent problem. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature (typically 60-70°C). Reaction progress can be monitored using Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Suboptimal Reagent Stoichiometry: The molar ratios of reactants are critical. For the Bucherer-Bergs reaction, a common starting point is a 1:2:2 molar ratio of the ketone/aldehyde to the cyanide salt (KCN or NaCN) and ammonium (B1175870) carbonate.

  • pH Control: The reaction is sensitive to pH. The mixture should be maintained in a range of 8-9. Ammonium carbonate typically acts as a buffer to maintain this pH. If the pH is too acidic, the initial formation of the cyanohydrin intermediate is hindered; conversely, a strongly alkaline environment can degrade the cyanide reagent.

  • Inefficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure maximum contact between reactants. The use of ultrasonication has been shown to accelerate the reaction, shorten the duration, and improve yields.

  • Product Precipitation and Isolation: The desired hydantoin (B18101) product may have some solubility in the reaction mixture. After the reaction, acidification with HCl is necessary to precipitate the product. Ensure complete precipitation by cooling the mixture thoroughly before filtration.

Q2: I am observing significant side products. What are these impurities and how can I minimize them?

A2: Side product formation can complicate purification and reduce yields. Common impurities and mitigation strategies include:

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted ketone or aldehyde in the mixture. Optimizing reaction time and temperature, as discussed above, is the primary solution.

  • Polymerization: Aldehydes, in particular, can be susceptible to polymerization. Using freshly distilled or purified aldehydes can help minimize this side reaction.

  • Incomplete Cyclization: The α-aminonitrile is a key intermediate in the Bucherer-Bergs reaction. If the final cyclization step is incomplete, this intermediate will remain as an impurity. Ensure sufficient reaction time and optimal temperature to drive the reaction to completion.

  • Formation of α-Ureido Acids: Hydantoins can exist in equilibrium with their corresponding α-ureido acids, especially in the presence of moisture. The workup conditions, particularly the pH during precipitation, can influence this equilibrium.

Q3: I'm having difficulty with the N-acylation of the this compound scaffold. What are the key parameters to control?

A3: N-acylation is a common follow-up reaction to introduce diversity to the hydantoin core. Challenges can arise from the nature of the hydantoin ring.

  • Reagent Purity: Ensure that the acylating agent (e.g., acetic anhydride, acetyl chloride) is free from moisture, as water will hydrolyze it. The reaction should be run under anhydrous conditions.

  • Base Selection: A base is often required to deprotonate the hydantoin nitrogen, making it more nucleophilic. Common bases include sodium acetate (B1210297) or triethylamine. The choice of base can impact the reaction rate and side product formation.

  • Temperature Control: N-acylation reactions can be exothermic. While some reactions proceed well at room temperature, others may require gentle heating. It is crucial to monitor the temperature to prevent side reactions or degradation.

  • Solvent Choice: The solvent must be inert to the reaction conditions. The choice of solvent can also affect the solubility of the reactants and the reaction rate.

Q4: My final product is difficult to purify. What are the best practices for purifying polar hydantoin derivatives?

A4: Hydantoins are often polar, crystalline solids, which can present purification challenges.

  • Recrystallization: This is the most common method. A mixed solvent system is often effective. Dissolve the crude product in a minimum amount of a hot polar solvent (e.g., ethanol (B145695), methanol) and add a less polar anti-solvent (e.g., water, diethyl ether, heptane) until turbidity is observed. Slow cooling should yield purified crystals.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used. Start with a non-polar eluent and gradually increase the polarity. For very polar hydantoins, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may be necessary.

  • Acid-Base Extraction: If the hydantoin derivative has an acidic or basic functional group, an acid-base extraction can be a simple and effective initial purification step to remove neutral impurities.

Q5: How can I effectively monitor the progress of my reaction?

A5: Proper reaction monitoring is key to optimizing conditions and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively track the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide precise information on the conversion rate.

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time reaction monitoring, allowing for the observation of catalytic intermediates and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for quantifying volatile hydantoin derivatives and can be used to establish a validated analytical method for determining product concentration.

Data Presentation: Optimizing Reaction Conditions

The efficiency of this compound-based reactions is highly dependent on reaction parameters. The following tables summarize quantitative data for optimizing conditions in related syntheses.

Table 1: Optimization of Catalyst and Solvent for a Four-Component Reaction

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneEtOH (Reflux)240
2NoneWater (Reflux)240
3Piperidine (10)EtOH (Reflux)1250
4TEA (10)EtOH (Reflux)1250
5DABCO (10)EtOH (Reflux)1250
11InCl₃ (10)Water (Reflux)678
17InCl₃ (10)Water-EtOH (8:2)492
18InCl₃ (5)Water-EtOH (8:2)682
19InCl₃ (15)Water-EtOH (8:2)585

Note: Data adapted from a study on a multi-component reaction leading to N-fused 1,4-dihydropyridine (B1200194) scaffolds, illustrating the principles of solvent and catalyst optimization applicable to complex heterocyclic syntheses.

Table 2: Influence of Acid Catalysts in Hydantoin Synthesis

EntryCatalyst/ConditionsSolventYield (%)
1NoneWater20
220% HClWater0
320% H₂SO₄Water0
6p-TSAWater5
7TFAWater13
9NeatNone (110 °C)32

Note: Data adapted from a study on the synthesis of 5-amino-1,3-dimethyl hydantoin derivatives, showing the impact of different acidic conditions.

Experimental Protocols

Providing detailed and reproducible methodologies is crucial for experimental success.

Protocol 1: Modified Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin

This protocol is adapted from a published procedure that reports an improved reaction time, purity, and yield compared to older methods.

Reagents:

  • Phenylacetone (B166967) (1.0 mol equivalent)

  • Sodium Cyanide (NaCN) (1.5 mol equivalent)

  • Ammonium Carbonate ((NH₄)₂CO₃) (1.5 mol equivalent)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetone (0.1 mol, 13.4 g) in a mixture of 60 mL of ethanol and 60 mL of water.

  • Addition of Reagents: To this solution, add sodium cyanide (0.15 mol, 7.4 g) and ammonium carbonate (0.15 mol, 13.2 g). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the solution to 60 °C and stir vigorously for 24 hours.

  • Workup and Precipitation: After 24 hours, cool the reaction mixture to room temperature. In a strong ventilation hood, carefully acidify the mixture with concentrated HCl to a pH of approximately 6-6.5. This will cause the product to precipitate.

  • Isolation: Cool the mixture further to maximize precipitation. Collect the resulting crystals by vacuum filtration.

  • Purification: Recrystallize the crude product from a 50% ethanol/water mixture and dry the purified crystals.

Visualizations: Workflows and Logic Diagrams

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Bucherer_Bergs_Workflow start Start setup Reaction Setup (Ketone/Aldehyde, (NH₄)₂CO₃, NaCN in EtOH/H₂O) start->setup reaction Heat & Stir (e.g., 60°C, 24h) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Acidify with HCl to pH 6-6.5 (in fume hood) monitoring->workup Complete precipitation Cool to Maximize Precipitation workup->precipitation isolation Isolate Product (Vacuum Filtration) precipitation->isolation purification Purify Product (Recrystallization) isolation->purification analysis Characterize Final Product (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the Bucherer-Bergs hydantoin synthesis.

Troubleshooting_Low_Yield start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Poor Workup/Isolation? start->cause3 sol1a Increase Reaction Time cause1->sol1a Yes sol1b Increase Temperature cause1->sol1b Yes sol1c Use Ultrasonication cause1->sol1c Yes sol2a Verify Reagent Stoichiometry (Ketone:NaCN:Carbonate = 1:2:2) cause2->sol2a Yes sol2b Check & Adjust pH (Maintain 8-9) cause2->sol2b Yes sol2c Ensure Vigorous Stirring cause2->sol2c Yes sol3a Ensure Complete Precipitation (Cool thoroughly before filtering) cause3->sol3a Yes sol3b Wash Crude Product with COLD water/solvent cause3->sol3b Yes

Caption: Troubleshooting logic for addressing low reaction yields.

Reaction_Pathway reactants Ketone/Aldehyde + NH₃ + CN⁻ intermediate1 Cyanohydrin Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 α-Aminonitrile Intermediate intermediate1->intermediate2 Sₙ2 Reaction with NH₃ intermediate3 Cyclization via Carbamic Acid intermediate2->intermediate3 Reaction with CO₂ product 5,5-Disubstituted Hydantoin intermediate3->product Intramolecular Cyclization

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 5-Methylhydantoin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the qualitative and quantitative analysis of 5-Methylhydantoin. The objective is to offer a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of this compound in various matrices. This document details experimental protocols and presents key validation parameters to aid in the selection of the most suitable analytical method for specific research needs.

Introduction to this compound Analysis

This compound is a small heterocyclic organic compound that can be found in various biological and environmental samples. Its detection and quantification are of interest in several fields, including pharmacology, as a potential metabolite or degradation product, and in clinical chemistry, as it is related to the metabolism of creatinine (B1669602). The choice of analytical methodology is critical for obtaining accurate and reliable data. This guide compares the performance of three widely used analytical techniques: HPLC-UV, GC-MS, and LC-MS/MS.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and structurally similar compounds.

Table 1: Performance Comparison of Analytical Methods for this compound Detection

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by polarity, highly selective detection by mass-to-charge ratio of precursor and product ions.
Sample Volatility Not required.Required (derivatization may be necessary).Not required.
Selectivity Moderate.High.Very High.
Sensitivity ng-µg/mL range.pg-ng/mL range.fg-pg/mL range.
Throughput High.Moderate.High.
Matrix Effects Low to moderate.Moderate (can be mitigated by sample cleanup).High (can be mitigated by internal standards and sample cleanup).
Instrumentation Cost Low.Moderate.High.
Typical Application Routine quality control, analysis of less complex samples.Broad screening, analysis of volatile metabolites.Bioanalysis in complex matrices (plasma, urine), trace level quantification.

Table 2: Quantitative Validation Data for Hydantoin Analysis

The following data is compiled from studies on this compound and its derivatives to provide a comparative overview. The specific values can vary depending on the exact experimental conditions and the laboratory.

Validation ParameterHPLC-UV (for Dimenhydrinate (B1670652) in plasma)[1]GC-MS (for dialkylphosphate metabolites in urine)[2]LC-MS/MS (for Itaconate in plasma)[3]
Linearity (Range) 6 - 380 ng/mLNot Specified0.098 - 100 µM
Correlation Coefficient (r²) > 0.99Not Specified> 0.99
Limit of Detection (LOD) 2 ng/mL0.10 - 2.5 ng/mLNot Specified
Limit of Quantitation (LOQ) 6 ng/mL0.25 - 2.5 ng/mL0.098 µM
Accuracy (% Recovery) 97.02%92 - 103%Within 15% deviation
Precision (% RSD) Intra-day: < 10.8%, Inter-day: < 11.4%< 20%Intra-day: < 5%, Inter-day: > 10%

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of this compound in less complex matrices.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: For simple matrices, a "dilute-and-shoot" approach may be feasible. For more complex samples, protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile compounds. For non-volatile analytes like this compound, a derivatization step is typically required to increase volatility.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to form a volatile trimethylsilyl (B98337) derivative.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of this compound in complex biological matrices like plasma and urine.

Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column suitable for polar analytes (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution from low to high organic content is typically used.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive ESI.

    • MRM Transitions: A precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The exact m/z values need to be optimized for the specific instrument.

  • Sample Preparation: Protein precipitation is a common and effective method for plasma samples. An aliquot of plasma is mixed with 3-4 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-¹³C,¹⁵N₂). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for injection. For urine samples, a simple dilution with mobile phase may be sufficient.

Signaling Pathways and Experimental Workflows

Understanding the biological context of this compound can be crucial for interpreting analytical results. One relevant pathway is the metabolism of creatinine, which can be converted to 1-methylhydantoin (B147300) (an isomer of this compound) by gut microbiota.

creatinine_metabolism creatinine Creatinine creatininase Creatininase (Microbial) creatinine->creatininase Degradation by gut microbiota methylhydantoin 1-Methylhydantoin creatininase->methylhydantoin ammonia Ammonia creatininase->ammonia

Caption: Metabolic pathway of creatinine to 1-methylhydantoin by gut microbiota.

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological sample using LC-MS/MS.

lcmsms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile + Internal Standard) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The choice of an analytical method for this compound should be guided by the specific research question and the available resources. HPLC-UV offers a cost-effective solution for routine analysis of less complex samples. GC-MS provides high sensitivity and is suitable for broader metabolic screening, though it requires a derivatization step. For the highly sensitive and selective quantification of this compound in complex biological matrices, LC-MS/MS is the method of choice. Proper method validation according to established guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data.

References

Cross-Validating Bioactivity: A Comparative Guide to 5-Methylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Bioactivity of Hydantoin (B18101) Derivatives

The following tables summarize the quantitative bioactivity data for various hydantoin derivatives, categorized by their primary biological activity. These derivatives demonstrate a broad spectrum of activities, including anticancer, antimicrobial, and anticonvulsant effects. The data highlights how structural modifications to the hydantoin core can significantly influence biological outcomes.

Anticancer Activity of Hydantoin Derivatives

Hydantoin derivatives have shown significant potential as anticancer agents, with several compounds exhibiting low micromolar efficacy against various cancer cell lines. The data below showcases the cytotoxic effects of selected derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivativeSW480 (Colon)Not Specified[1]
SW620 (Colon)Not Specified[1]
PC3 (Prostate)Not Specified[1]
3-Benzhydryl-5-phenyl substituted hydantoin derivativeHeLa (Cervical)20-23[2]
MCF-7 (Breast)20-23[2]
MiaPaCa-2 (Pancreatic)20-23[2]
H460 (Lung)20-23[2]
SW620 (Colon)20-23[2]
3-Cyclohexyl-5-phenyl hydantoinHeLa (Cervical)5.4[2]
MCF-7 (Breast)2[2]
Antimicrobial Activity of Hydantoin Derivatives

The antimicrobial potential of hydantoin derivatives is another area of active research. Modifications to the hydantoin ring have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (mM)Reference
5-dialkylaminomethylhydantoin derivative 3fE. coli0.048[3]
5-dialkylaminomethylhydantoin derivative 3h (N(1)-methylated)E. coli0.104[3]
C2-symmetrical twin-drug type hydantoin derivative 7S. aureus0.024[3]
E. coli0.095[3]
Anticonvulsant Activity of Hydantoin Derivatives

Hydantoin and its derivatives have a well-established history in the treatment of epilepsy. The data below presents the in vivo anticonvulsant activity of selected phenylmethylenehydantoin (PMH) derivatives.

CompoundAssayED50 (mg/kg)Reference
Phenylmethylenehydantoin 14MES28 ± 2[4]
Phenylmethylenehydantoin 12MES39 ± 4[4]
Phenytoin (Reference)MES30 ± 2[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs.

  • Animal Preparation: Use adult male mice or rats.

  • Drug Administration: Administer the test compound or vehicle to the animals, typically via intraperitoneal injection.

  • Induction of Seizure: After a predetermined time for drug absorption, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the bioactivity of hydantoin derivatives.

Experimental_Workflow_for_Anticancer_Activity cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate treat Treat with Hydantoin Derivatives start->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability read->calculate ic50 Determine IC50 Value calculate->ic50

Anticancer activity experimental workflow.

Signaling_Pathway_Hypothesis cluster_SAR Structure-Activity Relationship (SAR) Hypothesis cluster_Target Potential Cellular Targets Hydantoin Hydantoin Core R1 Substitution at R1 (e.g., Alkyl, Aryl) Hydantoin->R1 influences R2 Substitution at R2 (e.g., Phenylmethylene) Hydantoin->R2 influences Bioactivity Biological Activity (Anticancer, Antimicrobial, Anticonvulsant) R1->Bioactivity modulates R2->Bioactivity modulates Enzymes Enzymes Bioactivity->Enzymes targets Receptors Receptors Bioactivity->Receptors targets IonChannels Ion Channels (e.g., Sodium Channels) Bioactivity->IonChannels targets

Hypothesized structure-activity relationships.

References

Comparing the efficacy of different 5-Methylhydantoin synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, the efficient synthesis of hydantoin (B18101) scaffolds is of paramount importance. 5-Methylhydantoin, a simple yet significant derivative, serves as a crucial building block for more complex molecules and exhibits its own biological activities. This guide provides a detailed comparison of the most common and effective synthetic routes to this compound: the Bucherer-Bergs synthesis, the Urech synthesis from alanine, and the Strecker synthesis. The comparison focuses on key efficacy metrics such as reaction yield, purity, and conditions, supported by detailed experimental protocols and reaction pathway diagrams.

At a Glance: Comparison of this compound Synthesis Routes

Synthesis RouteStarting MaterialsKey ReagentsReaction ConditionsYieldPurity
Bucherer-Bergs Synthesis Acetaldehyde (B116499)Sodium cyanide, Ammonium (B1175870) carbonate60-70°C, Aqueous ethanolHigh (Typically >80%)Good to Excellent
Urech Synthesis L-AlaninePotassium cyanate (B1221674), HClStep 1: RT, Step 2: RefluxExcellent (~86% overall)High
Strecker Synthesis AcetaldehydeAmmonium chloride, Sodium cyanide, Carbon dioxideMulti-step, variable conditionsModerate to GoodVariable

In-Depth Analysis of Synthesis Routes

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a one-pot synthesis that produces hydantoins from a carbonyl compound (or a cyanohydrin), an alkali metal cyanide, and ammonium carbonate.[1][2][3][4][5][6] For the synthesis of this compound, acetaldehyde is the logical starting carbonyl compound. This method is widely used due to its operational simplicity and generally high yields.

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin (B190458) (as a model for this compound)

  • Preparation of Acetone (B3395972) Cyanohydrin (Intermediate): In a well-ventilated fume hood, 85 g (1 mole) of acetone cyanohydrin is mixed with 150 g (1.31 moles) of freshly powdered ammonium carbonate in a 600-mL beaker.[7]

  • Reaction: The mixture is warmed on a steam bath to around 50°C, at which point a gentle reaction begins. The temperature is maintained between 68-80°C for approximately 3 hours with stirring.[7]

  • Completion and Work-up: To complete the reaction and decompose any excess ammonium carbonate, the temperature is raised to 90°C for 30 minutes until the mixture is quiescent. The resulting pale yellow residue is then cooled to solidify.[7]

  • Purification: The solid is dissolved in 100 mL of hot water, treated with activated carbon (Norit), and filtered while hot. The filtrate is concentrated by heating until crystals begin to form and is then cooled in an ice bath. The crystalline product is collected by suction filtration, washed with small portions of ether, and dried.[7]

  • Recrystallization: The crude product can be recrystallized from a minimal amount of boiling water to yield pure 5,5-dimethylhydantoin.[7]

  • Yield: The reported yield for 5,5-dimethylhydantoin after recrystallization is between 80-85%.[7]

Urech Synthesis from Alanine

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate to form an N-carbamoyl amino acid (ureido acid), which is then cyclized in the presence of acid to yield the corresponding hydantoin.[8] This method is particularly advantageous as it starts from a readily available and chiral amino acid, allowing for the potential synthesis of enantiomerically pure hydantoins.

Experimental Protocol: Urech Synthesis of this compound from L-Alanine

  • Formation of the Ureido Derivative: A solution of L-alanine (1.0 eq) in water is treated with an aqueous solution of potassium cyanate (1.1 eq) at room temperature. The reaction mixture is stirred for a specified time to allow for the formation of the N-carbamoyl-L-alanine.

  • Cyclization: Without isolation of the intermediate, the reaction mixture is acidified with hydrochloric acid and heated to reflux.

  • Isolation and Purification: Upon cooling, the this compound product crystallizes out of the solution and can be collected by filtration, washed with cold water, and dried.

  • Yield: A study on the synthesis of amino acid-derived hydantoins reported a 93% yield for the acid-catalyzed cyclization step of the ureido derivative of alanine.

Strecker Synthesis

The Strecker synthesis is a two-step process for producing α-amino acids from an aldehyde, ammonia, and cyanide. This method can be adapted to synthesize hydantoins by subsequent reaction of the intermediate α-aminonitrile. For this compound, the synthesis would begin with acetaldehyde.

Experimental Protocol: Strecker Synthesis of this compound

  • Formation of 2-Aminopropionitrile: Acetaldehyde is reacted with ammonium chloride and sodium cyanide in an aqueous solution. This reaction forms the α-aminonitrile, 2-aminopropionitrile.

  • Cyclization to this compound: The 2-aminopropionitrile intermediate is then reacted with carbon dioxide (often from a source like dry ice) in the presence of a base to facilitate the cyclization to this compound.[1]

Visualizing the Synthesis Pathways

To further illustrate the chemical transformations involved in each synthesis route, the following diagrams are provided in the DOT language for Graphviz.

Bucherer-Bergs Synthesis of this compound

G acetaldehyde Acetaldehyde intermediate α-Aminonitrile Intermediate acetaldehyde->intermediate + NaCN, (NH4)2CO3 na_cn NaCN nh4_2co3 (NH4)2CO3 hydantoin This compound intermediate->hydantoin Intramolecular cyclization

Caption: Bucherer-Bergs reaction pathway for this compound.

Urech Synthesis of this compound

G alanine L-Alanine ureido N-Carbamoyl-L-alanine alanine->ureido + KOCN kocn KOCN hydantoin This compound ureido->hydantoin HCl, Reflux G acetaldehyde Acetaldehyde aminonitrile 2-Aminopropionitrile acetaldehyde->aminonitrile + NH4Cl, NaCN nh4cl NH4Cl nacn NaCN hydantoin This compound aminonitrile->hydantoin + CO2, Base co2 CO2 G start Starting Materials reaction Chemical Synthesis (Bucherer-Bergs, Urech, or Strecker) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup isolation Isolation of Crude Product (e.g., Filtration, Evaporation) workup->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification analysis Characterization and Purity Analysis (NMR, IR, Melting Point, etc.) purification->analysis

References

A Comparative Guide to 5-Methylhydantoin and Thiohydantoin in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Methylhydantoin and thiohydantoin, two heterocyclic compounds with distinct yet significant roles in biological and pharmaceutical research. While both share a core five-membered ring structure, their individual functionalization dictates their primary applications, with this compound derivatives being prominent in anticonvulsant research and thiohydantoins demonstrating broad utility in anticancer, antimicrobial, and protein sequencing technologies.

At a Glance: Key Biological Applications

FeatureThis compoundThiohydantoin
Primary Biological Application Precursor for anticonvulsant agentsAnticancer, antimicrobial, protein sequencing
Mechanism of Action (Primary Application) Modulation of voltage-gated sodium channels (as derivatives)Androgen receptor antagonism, enzyme inhibition (e.g., PI3K/Akt/mTOR pathway), N-terminal amino acid derivatization

Quantitative Performance Data

Anticonvulsant Activity of Hydantoin (B18101) Derivatives

The anticonvulsant activity of hydantoin derivatives is often evaluated using the Maximal Electroshock (MES) test, which indicates an ability to prevent seizure spread. The median effective dose (ED50) is a common metric, representing the dose required to produce a therapeutic effect in 50% of the population.

Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives (MES Test in Mice)

CompoundED50 (mg/kg)Reference
Phenytoin (a diphenylhydantoin)30 ± 2
Phenylmethylenehydantoin (14)28 ± 2
Phenylmethylenehydantoin (12)39 ± 4
3-methoxymethyl-5-ethyl-5-phenylhydantoinEffective against MES seizures
1,3-bis(methoxymethyl)-5,5-diphenylhydantoinGood activity against MES seizures

Note: Specific ED50 data for this compound was not found in the reviewed literature. The data presented is for structurally related hydantoin derivatives.

Anticancer and Antimicrobial Activity of Thiohydantoin Derivatives

Thiohydantoin derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines and their inhibitory activity against microbial growth. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anticancer Activity of Selected Thiohydantoin Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
5-arylidine-2-thiohydantoin (27)Mycobacterium tuberculosis6.7
5-arylidine-2-thiohydantoin (28)Mycobacterium tuberculosis4.5
3-octyl-5,5-diphenyl-2-thiohydantoinFatty Acid Amide Hydrolase (FAAH)6.1 ± 0.3
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3- phenyl-2-thioxoimidazolidin-1-yl)benzamideHepG2 (Liver Cancer)2.448

Experimental Protocols

Synthesis of 5-Methyl-5-Benzylhydantoin (A 5-Substituted Hydantoin)

This protocol describes a modification of the Bucherer–Berg reaction.

Materials:

Procedure:

  • Dissolve 13.4 g (0.1 mol) of phenylacetone in a mixture of 60 mL of ethanol and 60 mL of water.

  • Add 7.4 g (0.15 mol) of NaCN and 13.2 g (0.15 mol) of (NH₄)₂CO₃ to the solution.

  • Heat the solution at 60°C and stir for 24 hours.

  • In a well-ventilated fume hood, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5.

  • Cool the mixture to room temperature.

  • Filter the resulting crystals, recrystallize from 50% ethanol, and dry.

Synthesis of 2-Thiohydantoins

A simple method for the synthesis of 2-thiohydantoins involves the reaction of thiourea (B124793) and an α-amino acid.

Materials:

  • α-amino acid

  • Thiourea

Procedure:

  • Create a mixture of the α-amino acid and thiourea, typically in a 1:3 molar ratio.

  • Heat the mixture in a flask with stirring.

  • The mixture will melt and fume, eventually forming the thiohydantoin.

  • The product can be purified by filtration and extraction.

Maximal Electroshock (MES) Seizure Test

This is a standard preclinical assay to screen for anticonvulsant activity.

Animal Model:

  • Male albino mice (typically 20-30 g)

Procedure:

  • Administer the test compound to the mice, usually via intraperitoneal (i.p.) injection, at various doses.

  • After a predetermined time to allow for drug absorption, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the hindlimb tonic extensor component is considered an indication of anticonvulsant activity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Edman Degradation for N-Terminal Protein Sequencing

This method utilizes thiohydantoin chemistry to sequentially determine the amino acid sequence of a peptide or protein.

Procedure Overview:

  • Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.

  • Identification: The PTH-amino acid is identified using chromatographic techniques such as HPLC.

  • Repetition: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.

Signaling Pathways and Workflows

Anticonvulsant Mechanism of Hydantoin Derivatives

Hydantoin anticonvulsants primarily act by modulating voltage-gated sodium channels in neurons. By inactivating these channels, they prevent the rapid and repetitive firing of action potentials that leads to seizures.

G cluster_neuron Neuron Na_Channel_Active Active Na+ Channel Action_Potential Action Potential (Seizure Activity) Na_Channel_Active->Action_Potential Na+ Influx Na_Channel_Inactive Inactive Na+ Channel Action_Potential->Na_Channel_Active Depolarization Hydantoin_Derivative Hydantoin Derivative Hydantoin_Derivative->Na_Channel_Inactive Stabilizes Inactive State

Caption: Hydantoin derivatives stabilize the inactive state of voltage-gated sodium channels.

Anticancer Mechanism of Thiohydantoin-Based Androgen Receptor Antagonists

Certain thiohydantoin derivatives, such as enzalutamide, function as potent androgen receptor (AR) antagonists. They competitively inhibit the binding of androgens to the AR, which is a key driver in the growth of prostate cancer cells.

cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Complex AR-Androgen Complex AR->AR_Complex Thiohydantoin Thiohydantoin Antagonist Thiohydantoin->AR Blocks Binding Nucleus Nucleus AR_Complex->Nucleus Translocation Gene_Transcription Gene Transcription (Cell Growth) Nucleus->Gene_Transcription Initiates

Caption: Thiohydantoin antagonists block androgen binding to the androgen receptor.

Edman Degradation Workflow

The Edman degradation is a sequential process for determining the amino acid sequence of a peptide.

start Peptide (N-terminus) coupling Coupling with PITC start->coupling cleavage Cleavage (Acid) coupling->cleavage conversion Conversion to PTH-Amino Acid cleavage->conversion end Shortened Peptide cleavage->end hplc HPLC Identification conversion->hplc end->coupling Repeat Cycle

Caption: The cyclical workflow of Edman degradation for protein sequencing.

Evaluating the Specificity of 5-Methylhydantoin in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound in enzymatic assays is paramount for accurate and reliable results. This guide provides a detailed comparison of 5-Methylhydantoin's performance as an enzyme substrate, primarily focusing on its interaction with D-hydantoinase (also known as dihydropyrimidinase), and contrasts its activity with alternative substrates.

While this compound is a known substrate for D-hydantoinase, comprehensive data on its inhibitory effects across a broad range of enzyme classes is limited in publicly available research. Therefore, this guide centers on its substrate specificity profile for D-hydantoinase, an enzyme crucial in pyrimidine (B1678525) metabolism.

Quantitative Data Summary

The following table summarizes the kinetic parameters of wild-type D-hydantoinase from Geobacillus stearothermophilus for this compound and other relevant substrates. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while the catalytic constant (kcat) represents the turnover number. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound 15.012.5833
Dihydrouracil6.025.04167
Hydantoin (B18101)10.010.01000
5-(2-methylthioethyl)-hydantoin14.08.0571
D,L-5-Benzyl-hydantoin>100N/DN/D

N/D: Not Determined due to very low activity. Data sourced from studies on thermostable D-hydantoinase.[1]

Experimental Protocols

A detailed methodology for a key experiment cited in this guide is provided below.

Spectrophotometric Assay for D-hydantoinase Activity

This protocol outlines a common method for determining the activity of D-hydantoinase by measuring the formation of N-carbamoyl-amino acids.

Principle:

D-hydantoinase catalyzes the hydrolysis of the hydantoin ring to produce an N-carbamoyl-amino acid. This product can be colorimetrically quantified after reaction with p-dimethylaminobenzaldehyde (DMAB) in an acidic environment.

Reagents:

  • Buffer: 100 mM Sodium Borate Buffer with 50 mM Sodium Chloride, pH 9.0 at 40°C.

  • Substrate Solution: 100 mM solution of the hydantoin substrate (e.g., this compound, Dihydrouracil) dissolved in the assay buffer.

  • Enzyme Solution: A freshly prepared solution of D-hydantoinase in cold deionized water (e.g., 10 mg/ml).

  • Stopping Reagent: 12% (w/v) Trichloroacetic Acid (TCA).

  • Color Reagent: 10% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in 6 M HCl.

  • Standard: A solution of the corresponding N-carbamoyl-amino acid of known concentration.

Procedure:

  • Equilibrate the substrate solution to 40°C.

  • In a reaction tube, add 0.1 mL of the enzyme solution.

  • Equilibrate the enzyme solution to 40°C for 5 minutes.

  • To initiate the reaction, add 0.3 mL of the pre-warmed substrate solution. For the blank, add 0.3 mL of the assay buffer without the substrate.

  • Incubate the reaction mixture at 40°C for a defined period (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 0.4 mL of 12% TCA.

  • Centrifuge the mixture to pellet any precipitated protein.

  • To 0.5 mL of the supernatant, add 0.5 mL of the DMAB color reagent.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 450 nm using a spectrophotometer.

  • Determine the concentration of the product formed by comparing the absorbance to a standard curve prepared with the N-carbamoyl-amino acid standard.

Calculation of Enzyme Activity:

One unit of D-hydantoinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions. The activity can be calculated using the following formula:

Activity (U/mL) = (µmoles of product formed) / (incubation time (min) * volume of enzyme (mL))

Visualizations

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

EnzymaticReaction Substrate This compound Enzyme D-hydantoinase Substrate->Enzyme Binds to active site Product N-carbamoyl-alanine Enzyme->Product Catalyzes hydrolysis Water H₂O Water->Enzyme

Caption: D-hydantoinase catalyzes the hydrolysis of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, Enzyme, and Reagents Equilibrate Equilibrate Substrate and Enzyme to 40°C Reagents->Equilibrate Mix Mix Enzyme and Substrate Equilibrate->Mix Incubate Incubate at 40°C Mix->Incubate Stop Stop Reaction with TCA Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge ColorDev Add DMAB for Color Development Centrifuge->ColorDev Measure Measure Absorbance at 450 nm ColorDev->Measure Calculate Calculate Enzyme Activity Measure->Calculate StdCurve Prepare Standard Curve StdCurve->Calculate

Caption: Workflow for the spectrophotometric D-hydantoinase assay.

References

Comparative Analysis of 5-Methylhydantoin and its Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental data on 5-Methylhydantoin and its derivatives, focusing on their anticonvulsant and antidiabetic properties. The performance of these compounds is compared with established drugs, supported by quantitative data from preclinical studies. Detailed experimental methodologies and visualizations of relevant biological pathways are included to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Anticonvulsant Activity: 5,5'-Diphenylhydantoin Schiff Bases vs. Phenytoin

Derivatives of hydantoin (B18101) have been extensively studied for their anticonvulsant effects. This section compares the efficacy of novel 5,5'-diphenylhydantoin Schiff bases to the established antiepileptic drug, Phenytoin, in the Maximal Electroshock (MES) seizure test.

Quantitative Data Summary

The following table summarizes the median effective dose (ED50) of 5,5'-diphenylhydantoin Schiff bases and Phenytoin in the MES test, a standard model for generalized tonic-clonic seizures.[1] A lower ED50 value indicates higher anticonvulsant potency.

CompoundED50 (mg/kg) in MES Test
Phenytoin 5.96
SB1-Ph> 40
SB2-Ph8.29
SB3-Ph15.73
SB4-Ph11.42

Table 1: Anticonvulsant activity of 5,5'-diphenylhydantoin Schiff bases (SB1-Ph, SB2-Ph, SB3-Ph, SB4-Ph) compared to Phenytoin in the Maximal Electroshock (MES) test in mice.[1]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.[2][3]

Animals: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[4]

Procedure:

  • Animals are administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.[5]

  • After a predetermined time (e.g., 60 minutes), a maximal electrical stimulus is delivered through corneal electrodes.[4] The stimulus parameters are typically 60 Hz alternating current, 50 mA for mice and 150 mA for rats, for a duration of 0.2 seconds.[3]

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3] The latency to seizure induction can also be measured.[4]

  • The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[3]

Mechanism of Action: Hydantoin Anticonvulsants

Hydantoin anticonvulsants, including Phenytoin and its derivatives, are known to exert their effects by modulating voltage-gated sodium channels in neurons.[6][7][8] By blocking these channels, they inhibit the rapid and repetitive firing of neurons that leads to seizures.[7]

Hydantoin Mechanism of Action Voltage-Gated Na+ Channel (Active) Voltage-Gated Na+ Channel (Active) Voltage-Gated Na+ Channel (Inactive) Voltage-Gated Na+ Channel (Inactive) Voltage-Gated Na+ Channel (Active)->Voltage-Gated Na+ Channel (Inactive) Depolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-Gated Na+ Channel (Inactive)->Reduced Neuronal Excitability Prolongs Inactivation Hydantoin Derivative Hydantoin Derivative Hydantoin Derivative->Voltage-Gated Na+ Channel (Inactive) Binds and Stabilizes Seizure Suppression Seizure Suppression Reduced Neuronal Excitability->Seizure Suppression

Mechanism of action of hydantoin anticonvulsants.

Antidiabetic Activity: Thiohydantoin Derivatives vs. Acarbose

Thiohydantoin derivatives have emerged as potential therapeutic agents for diabetes. This section compares the in vitro inhibitory activity of novel thiohydantoin derivatives against α-glucosidase and α-amylase with the standard antidiabetic drug, Acarbose.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values of several thiohydantoin derivatives against α-glucosidase and α-amylase. A lower IC50 value indicates greater inhibitory potency.

Compoundα-Glucosidase IC50 (µg/mL)α-Amylase IC50 (µg/mL)
Acarbose (Standard) 5.76[9]0.39[9]
Thiohydantoin Derivative 5a5.08[9]0.21[9]
Thiohydantoin Derivative 7a18.41[9]0.75[9]
Thiohydantoin Derivative FP4129.40128.90

Table 2: In vitro inhibitory activity of thiohydantoin derivatives and Acarbose against α-glucosidase and α-amylase.[9]

Experimental Protocol: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

The STZ-induced diabetic rat model is a widely used in vivo model to study the efficacy of antidiabetic drugs.[10][11]

Animals: Male Sprague-Dawley or Wistar rats are commonly used.[11][12]

Procedure:

  • Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 40-70 mg/kg, dissolved in cold citrate (B86180) buffer (pH 4.5).[13][14]

  • Blood glucose levels are monitored regularly. Animals with fasting blood glucose levels above a certain threshold (e.g., ≥15 mM) are considered diabetic.[12]

  • Diabetic animals are then treated with the test compound or vehicle control over a specified period.

  • The primary endpoint is the reduction in fasting blood glucose levels compared to the diabetic control group. Other parameters such as body weight and water intake may also be monitored.[13]

Metabolic Pathway of 1-Methylhydantoin (B147300)

Understanding the metabolic fate of hydantoin derivatives is crucial for drug development. The metabolic pathway of 1-methylhydantoin in mammals has been elucidated as a major route of biotransformation.[15]

Metabolic Pathway of 1-Methylhydantoin 1-Methylhydantoin 1-Methylhydantoin 5-Hydroxy-1-methylhydantoin (B1677063) 5-Hydroxy-1-methylhydantoin 1-Methylhydantoin->5-Hydroxy-1-methylhydantoin Methylparabanic Acid Methylparabanic Acid 5-Hydroxy-1-methylhydantoin->Methylparabanic Acid N5-Methyloxaluric Acid N5-Methyloxaluric Acid Methylparabanic Acid->N5-Methyloxaluric Acid

Metabolic pathway of 1-Methylhydantoin.

References

Inter-laboratory Comparison of 5-Methylhydantoin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methylhydantoin is a versatile compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives have shown potential in enhancing the efficacy of certain drugs.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control. This guide compares two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for this purpose.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics for the analysis of hydantoin (B18101) compounds, based on a validation study of the structurally similar 5,5-dimethylhydantoin (B190458) analyzed by GC-MS.[2] These parameters can serve as a benchmark for an inter-laboratory comparison of this compound analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Accuracy (% Recovery) 91.6 - 99.8%Expected to be high and reproducible with the use of stable isotope internal standards.[3]
Precision (RSD%) 1.1 - 10.8%High precision is achievable.[3]
Limit of Detection (LOD) 0.2 mg/kgHigh sensitivity is a key feature of LC-MS/MS.[3][4]
Limit of Quantification (LOQ) 0.5 mg/kgCapable of quantifying analytes at trace concentrations.[4]
**Linearity (R²) **> 0.99Expected to be ≥ 0.99.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for minimizing inter-laboratory variability. The following are proposed protocols for GC-MS and LC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for a similar compound, 5,5-dimethylhydantoin, and general metabolomics procedures.[2][5]

1. Sample Preparation (Derivatization)

  • Objective: To increase the volatility of this compound for GC analysis.

  • Procedure:

    • To a dried sample extract, add 50 µL of methoxylamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate at 30°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 37°C for 30 minutes. The derivatized sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD).[5]

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injection: 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 5 minutes.

    • Ramp to 295°C at a rate of 5°C/min.[5]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 50 to 600.[5]

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of polar compounds like this compound, often without the need for derivatization.[3][4]

1. Sample Preparation (Protein Precipitation & Dilution)

  • Objective: To remove proteins and other macromolecules from biological samples.

  • Procedure:

    • To 100 µL of sample (e.g., plasma, urine), add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Column: A C18 reversed-phase column is commonly used for polar analytes.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The precursor and product ion transitions for this compound and the internal standard would need to be determined.

Visualizations

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study.

G cluster_planning Phase 1: Planning and Preparation cluster_analysis Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Study Protocol B Prepare and Distribute Homogeneous Samples A->B C Provide Standard Operating Procedures (SOPs) B->C D Participating Laboratories Analyze Samples C->D E Collect and Statistically Analyze Data D->E F Calculate Performance Metrics (e.g., z-scores) E->F G Issue Inter-laboratory Comparison Report F->G

Caption: Workflow for an inter-laboratory comparison study.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways involving this compound are not detailed in the provided search results, it is known to be a metabolite. The following diagram illustrates a generalized metabolic pathway analysis workflow where this compound could be a target analyte.

G A Biological Sample (e.g., Plasma, Tissue) B Metabolite Extraction A->B C LC-MS or GC-MS Analysis B->C D Data Processing (Peak Detection, Alignment) C->D E Statistical Analysis (e.g., PCA, OPLS-DA) D->E F Biomarker Identification (including this compound) E->F G Pathway Analysis F->G

Caption: Generalized workflow for metabolic pathway analysis.

References

5-Methylhydantoin Derivatives as Emerging Biomarkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-hydroxy-1-methylhydantoin (B1677063) (HMH), a derivative of 5-methylhydantoin, with established and novel biomarkers in the context of chronic kidney disease (CKD). This document outlines the current validation status, clinical relevance, and experimental data, highlighting the potential of HMH as a valuable tool in disease monitoring and therapeutic development.

Executive Summary

Chronic kidney disease (CKD) is a progressive condition requiring sensitive and specific biomarkers for early diagnosis, prognosis, and monitoring of therapeutic interventions. While traditional markers like serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are widely used, they have limitations in detecting early-stage kidney damage. This has spurred the search for novel biomarkers with improved performance. 5-hydroxy-1-methylhydantoin (HMH), a metabolite of creatinine, has emerged as a promising biomarker candidate due to its intrinsic antioxidant properties and its association with oxidative stress, a key factor in the pathophysiology of CKD. This guide provides a comparative analysis of HMH against standard and other emerging biomarkers for CKD.

Comparison of 5-Hydroxy-1-Methylhydantoin with Alternative Biomarkers

The clinical utility of a biomarker is determined by its performance in diagnosing and predicting disease progression. While direct comparative studies on the sensitivity and specificity of 5-hydroxy-1-methylhydantoin (HMH) are still emerging, this section compares its known characteristics with established and novel biomarkers for Chronic Kidney Disease (CKD).

Performance Characteristics of Key CKD Biomarkers
BiomarkerTypeKey AdvantagesKey DisadvantagesPerformance Metrics (where available)
Serum Creatinine (SCr) TraditionalWidely available, low cost, standardized assays.Influenced by muscle mass, diet, and age; insensitive to early kidney damage.-
Estimated Glomerular Filtration Rate (eGFR) Traditional (Calculated)More accurate than SCr alone for assessing kidney function.Less accurate at GFR > 60 mL/min/1.73 m²; based on SCr and subject to its limitations.Specificity for CKD progression can be improved when combined with other markers.
Blood Urea Nitrogen (BUN) TraditionalReadily available and inexpensive.Influenced by protein intake, hydration status, and liver function; less specific for kidney function than creatinine.-
Cystatin C NovelLess influenced by muscle mass and age than creatinine; more sensitive to early changes in GFR.Higher cost, less standardization across assays.Can improve risk stratification for disease progression and mortality when combined with creatinine and albuminuria.
Kidney Injury Molecule-1 (KIM-1) NovelHighly specific for proximal tubular injury; detectable in urine soon after injury.Not yet widely available in clinical practice.A sensitive biomarker for chronic proximal tubular injury, correlated with the incidence, progression, and prognosis of CKD.
Neutrophil Gelatinase-Associated Lipocalin (NGAL) NovelEarly indicator of acute kidney injury; levels correlate with the severity of kidney damage.Can be elevated in other inflammatory conditions.Outperformed cystatin C as a biomarker of kidney function in children with renal function below 30 mL/min.
5-Hydroxy-1-Methylhydantoin (HMH) EmergingDirectly reflects oxidative stress, a key pathogenic mechanism in CKD; potential therapeutic properties as an antioxidant.Limited clinical validation data; assays are not yet standardized or widely available.Molar ratio of HMH to creatinine is significantly higher in diabetic patients with or without CKD compared to controls.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for their clinical application. This section details a representative experimental protocol for the analysis of hydantoin (B18101) derivatives in biological samples.

Quantification of 5-Hydroxy-1-Methylhydantoin in Serum/Urine by LC-MS/MS

This protocol is a generalized representation based on methods for similar small molecules and requires optimization and validation for specific laboratory settings.

1. Sample Preparation:

  • Serum/Plasma: To 100 µL of serum or plasma, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled 5-hydroxy-1-methylhydantoin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine: Dilute urine samples 1:10 with deionized water.

  • To 50 µL of the diluted urine, add 150 µL of methanol containing the internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Transfer the supernatant for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • 5-Hydroxy-1-methylhydantoin: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined through infusion and optimization.

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined through infusion and optimization.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

4. Data Analysis:

  • Quantify the concentration of 5-hydroxy-1-methylhydantoin by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped serum or synthetic urine).

Signaling Pathways and Mechanisms of Action

Understanding the biological context of a biomarker is essential for interpreting its clinical significance. 5-Hydroxy-1-methylhydantoin is not merely a passive indicator of kidney dysfunction but is actively involved in cellular signaling pathways related to oxidative stress and inflammation.

Creatinine Metabolism and HMH Formation

5-hydroxy-1-methylhydantoin (HMH) is an oxidative metabolite of creatinine. Under conditions of increased oxidative stress, such as in chronic kidney disease, the production of HMH is elevated. This pathway represents a direct link between renal dysfunction, oxidative stress, and the levels of this biomarker.

G Creatinine Creatinine HMH 5-Hydroxy-1-methylhydantoin (HMH) Creatinine->HMH Oxidation ROS Reactive Oxygen Species (ROS) ROS->Creatinine OxidativeStress Oxidative Stress (e.g., in CKD) OxidativeStress->ROS

Caption: Metabolic pathway of creatinine to 5-hydroxy-1-methylhydantoin.

Antioxidant and Anti-inflammatory Signaling of HMH

HMH has been shown to exert protective effects through its antioxidant and anti-inflammatory properties. It can modulate the bradykinin (B550075) B2 receptor (B2KR) signaling pathway, which is involved in inflammation and vascular function. By suppressing B2KR expression and inhibiting downstream signaling, such as the MAPK pathway, HMH may attenuate vascular injury and remodeling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2KR Bradykinin B2 Receptor (B2KR) MAPK MAPK Pathway B2KR->MAPK Activates CTGF Connective Tissue Growth Factor (CTGF) MAPK->CTGF Upregulates VascularInjury Vascular Injury & Remodeling CTGF->VascularInjury Bradykinin Bradykinin Bradykinin->B2KR Activates HMH 5-Hydroxy-1-methylhydantoin (HMH) HMH->B2KR Suppresses Expression HMH->MAPK Inhibits Phosphorylation

Caption: HMH modulates the bradykinin B2 receptor signaling pathway.

Conclusion and Future Directions

5-hydroxy-1-methylhydantoin presents a promising avenue for biomarker research in chronic kidney disease. Its direct link to oxidative stress offers a potential advantage over traditional markers of kidney function. However, its clinical utility is yet to be fully validated. Large-scale clinical studies are required to establish its sensitivity, specificity, and predictive value for CKD diagnosis and progression. Furthermore, the standardization of analytical methods is crucial for its widespread adoption. For drug development professionals, HMH could serve as a valuable pharmacodynamic biomarker for therapies targeting oxidative stress in renal and vascular diseases. The continued investigation of HMH and other metabolites will undoubtedly advance our understanding of CKD pathophysiology and pave the way for more personalized and effective patient management.

Assessing the purity of synthesized 5-Methylhydantoin against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of Synthesized 5-Methylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized this compound against a certified reference standard. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, along with data interpretation guidelines and visualizations to facilitate a robust comparison.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical to ensure the safety and efficacy of the final drug product. This guide outlines the analytical methodologies required to comprehensively evaluate the purity of a synthesized batch of this compound by comparing it to a well-characterized reference standard.

Analytical Strategy Overview

A multi-tiered analytical approach is recommended to ensure a thorough purity assessment. This involves chromatographic techniques for separation and quantification of impurities, and spectroscopic methods for structural confirmation and identification of any potential contaminants.

cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Assessment cluster_comparison Data Comparison & Purity Determination Synth Synthesized This compound HPLC HPLC Analysis (Purity & Impurity Profiling) Synth->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synth->NMR GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Synth->GCMS RefStd Reference Standard RefStd->HPLC RefStd->NMR RefStd->GCMS DataComp Comparative Data Analysis HPLC->DataComp NMR->DataComp GCMS->DataComp Purity Final Purity Assessment DataComp->Purity

Figure 1: Overall workflow for the purity assessment of synthesized this compound.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for quantifying any non-volatile impurities. A reversed-phase HPLC method with UV detection is proposed.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

    • Synthesized Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard solution.

Data Presentation: HPLC Purity Analysis

The purity of the synthesized this compound is determined by comparing its chromatogram to that of the reference standard. The percentage purity is calculated using the area normalization method.

Sample IDRetention Time (min)Peak Area% Area
Reference Standard 5.21,500,00099.9
Synthesized Sample 5.21,450,00098.5
Impurity 13.815,0001.0
Impurity 26.17,5000.5

Table 1: Example HPLC data for the comparison of synthesized this compound with a reference standard.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound and for identifying any structurally related impurities.

Experimental Protocol: NMR Analysis
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterium Oxide (D₂O).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of the deuterated solvent.

Data Presentation: NMR Spectral Comparison

The ¹H and ¹³C NMR spectra of the synthesized product should be identical to those of the reference standard. Any additional peaks in the spectra of the synthesized sample indicate the presence of impurities.

¹H NMR Synthesized Sample (ppm) Reference Standard (ppm) Assignment
Doublet1.251.25-CH₃
Quartet4.104.10-CH
Broad Singlet7.907.90N-H
Broad Singlet10.5010.50N-H
¹³C NMR Synthesized Sample (ppm) Reference Standard (ppm) Assignment
-CH₃15.015.0C5-Methyl
-CH50.050.0C5
C=O158.0158.0C4
C=O174.0174.0C2

Table 2 & 3: Expected ¹H and ¹³C NMR chemical shifts for this compound and a comparison with a hypothetical synthesized sample.

Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS Analysis

The total ion chromatogram (TIC) of the synthesized sample is compared to the reference standard. The mass spectrum of the main peak should match the reference spectrum of this compound.

ParameterSynthesized SampleReference Standard
Retention Time (min) 12.512.5
Major Mass Fragments (m/z) 114 (M+), 99, 70, 42114 (M+), 99, 70, 42

Table 4: Example GC-MS data for this compound.

Potential Impurities from Synthesis

The synthesis of this compound via the Bucherer-Bergs reaction, starting from 2-aminopropionitrile (or alanine (B10760859) precursors), may introduce specific impurities.

cluster_reactants Starting Materials cluster_reaction Bucherer-Bergs Reaction cluster_products Products & Impurities 2-Aminopropionitrile 2-Aminopropionitrile Reaction Hydantoin Ring Formation 2-Aminopropionitrile->Reaction Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Reaction Potassium Cyanate Potassium Cyanate Potassium Cyanate->Reaction Product This compound Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Alanine Reaction->Impurity2 Impurity3 Hydantoic Acid Intermediate Reaction->Impurity3

Figure 2: Potential impurities from the synthesis of this compound.

It is crucial to screen for these potential impurities in the analytical procedures. The HPLC method should be developed to separate these compounds from the main this compound peak.

Conclusion

A comprehensive purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. By following the detailed protocols and comparing the data from the synthesized sample against a certified reference standard, researchers can confidently determine the purity and confirm the identity of their product. This rigorous approach is essential for ensuring the quality and reliability of this compound used in further research and drug development.

Safety Operating Guide

Navigating the Safe Disposal of 5-Methylhydantoin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Methylhydantoin, a compound utilized in various pharmaceutical and agrochemical applications. Adherence to these protocols is critical to minimize environmental impact and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). According to safety data, this compound is known to cause skin irritation, serious eye irritation, and respiratory irritation[1].

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust and splashes.
Skin and Body Lab coat, long pants, and closed-toe shoesTo minimize skin exposure.
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of irritating dust.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. Under no circumstances should this chemical be disposed of in the regular trash or discharged into sewer systems[2][3][4].

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department, all waste containing this compound, including contaminated lab supplies, should be treated as hazardous waste[3][5].

  • Segregate Incompatibles: Store waste this compound separately from incompatible materials. While specific incompatibilities for this compound are not detailed, a general best practice is to segregate chemical waste streams to prevent accidental reactions[6][7].

Step 2: Waste Collection and Storage

  • Containerize: Place waste this compound in a compatible, leak-proof container with a secure, screw-on cap[6][8]. Whenever possible, use the original container.

  • Labeling: Clearly label the waste container with a hazardous waste tag. The label must include the full chemical name ("Waste this compound"), the quantity, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information[3]. Do not use abbreviations or chemical formulas on the label[3].

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste storage area[6]. The storage area should have secondary containment to capture any potential leaks[6].

Step 3: Disposal of Empty Containers

  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue[5][8].

  • Collect Rinsate: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste[5][8].

  • Container Disposal: After triple-rinsing and allowing the container to air dry, the original labels should be defaced, and the container can then typically be disposed of in the regular trash[5][8]. Consult your institution's EHS for specific guidance.

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[3].

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department[3].

Spill Management

In the event of a this compound spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, minimizing dust generation. Place the collected material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Contaminated Material or Pure Substance? start->is_contaminated containerize Containerize in a Labeled, Sealed, Compatible Container is_contaminated->containerize Yes empty_container Empty Container? is_contaminated->empty_container No store Store in Designated Hazardous Waste Area with Secondary Containment containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->containerize

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Methylhydantoin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to adhere to the following personal protective equipment guidelines and safety measures to minimize exposure and ensure a safe laboratory environment.

PPE / Safety MeasureSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents inhalation of dust particles which may cause respiratory irritation.
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause skin irritation.
Skin and Body Protection Laboratory coat.Protects against accidental skin contact with the chemical.
Ventilation Work in a well-ventilated area or under a chemical fume hood.Minimizes the concentration of airborne dust.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion and contamination.

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in the laboratory.

  • Preparation and Area Setup :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that the ventilation system (e.g., fume hood) is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a laboratory coat.

    • Wear a NIOSH-approved N95 dust mask.

    • Put on safety glasses with side-shields or goggles.

    • Wear chemical-resistant gloves.

  • Handling and Use :

    • Carefully open the container of this compound, avoiding the creation of dust.

    • Weigh and transfer the chemical in a designated area with proper ventilation.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • In case of a spill, follow the accidental release measures outlined in the SDS: sweep up the solid material and place it in a suitable container for disposal.

  • Post-Handling :

    • Decontaminate the work area.

    • Properly label and store any unused this compound in a cool, dry, and well-ventilated place.

    • Dispose of waste as per the disposal plan.

    • Remove PPE in the correct order to avoid contamination.

    • Wash hands thoroughly.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials, including unused this compound and any contaminated items (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Waste Storage :

    • Store the waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Waste Disposal :

    • Dispose of the waste through a licensed chemical waste disposal company.

    • The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.

    • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle_chem Handle this compound don_ppe->handle_chem spill Spill? handle_chem->spill spill_proc Follow Spill Procedure spill->spill_proc Yes post_handling Decontaminate & Store spill->post_handling No spill_proc->post_handling dispose_waste Dispose of Waste post_handling->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe collect_waste Collect Waste dispose_waste->collect_waste wash_hands Wash Hands remove_ppe->wash_hands store_waste Store Waste Securely collect_waste->store_waste dispose_prof Professional Disposal store_waste->dispose_prof

Caption: Workflow for the safe handling and disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.